molecular formula C22H42O4 B549203 Boc-C16-COOH CAS No. 843666-40-0

Boc-C16-COOH

Cat. No.: B549203
CAS No.: 843666-40-0
M. Wt: 370.6 g/mol
InChI Key: WDUQJXKBWRNMKI-UHFFFAOYSA-N
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Description

18-(tert-Butoxy)-18-oxooctadecanoic acid (CAS RN: 843666-40-0) is a synthetic building block and heterobifunctional linker of significant value in organic chemistry and pharmaceutical research . It features a C16 alkyl chain spacer terminated with two distinct, orthogonally protected functional groups: a carboxylic acid and a tert-butyl (t-Bu) ester . This molecular design allows researchers to sequentially conjugate different molecules. The carboxylic acid can be directly reacted with amines or alcohols to form amide or ester bonds, while the robust tert-butyl ester can remain stable under basic reaction conditions and serve as a protecting group . The tert-butyl ester can be selectively and readily removed under mild acidic conditions to reveal a second carboxylic acid, enabling further conjugation to another molecule and facilitating the synthesis of complex molecular architectures . With a molecular formula of C22H42O4 and a molecular weight of 370.57 g/mol, this compound typically presents as a white to almost white powdered solid with a melting point of approximately 68 °C . It is recommended to store this product in a cool, dark place, under an inert atmosphere, and at room temperature or below to ensure its stability . This linker is particularly useful in medicinal chemistry for the development of therapeutic compounds. Its structure is notably employed in the synthesis of active pharmaceutical ingredients (APIs) such as Semaglutide, an anti-diabetic and anti-obesity medication, where it acts as a key spacer to modulate the molecule's properties . This product is intended for research use only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

18-[(2-methylpropan-2-yl)oxy]-18-oxooctadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H42O4/c1-22(2,3)26-21(25)19-17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-20(23)24/h4-19H2,1-3H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDUQJXKBWRNMKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCCCCCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H42O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70650738
Record name 18-tert-Butoxy-18-oxooctadecanoic acid
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Molecular Weight

370.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

843666-40-0
Record name 18-tert-Butoxy-18-oxooctadecanoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 18-(tert-butoxy)-18-oxooctadecanoic acid
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Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of Boc-C16-COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-C16-COOH, chemically known as 16-((tert-butoxycarbonyl)amino)hexadecanoic acid, is a valuable long-chain, N-protected amino acid derivative. Its bifunctional nature, featuring a terminal carboxylic acid and a Boc-protected amine, makes it a critical building block in various fields, particularly in the synthesis of peptides, targeted drug delivery systems, and the development of PROTACs (Proteolysis Targeting Chimeras). The long C16 alkyl chain imparts significant hydrophobicity, influencing its solubility, aggregation properties, and interaction with biological membranes. This technical guide provides a detailed overview of the known and predicted physical properties of this compound, alongside standardized experimental protocols for their determination and characterization.

Core Physical and Chemical Properties

The physical characteristics of this compound are largely dictated by its long aliphatic chain and the presence of the polar carboxylic acid and carbamate groups. While experimental data for this specific molecule is not extensively published, reliable predictions and comparisons with similar long-chain N-Boc protected amino acids provide a solid foundation for its characterization.

Data Presentation: Physical Property Summary

The following table summarizes the key physical and chemical properties of this compound. For comparative purposes, data for a shorter-chain analog, Boc-12-aminododecanoic acid, is also included.

PropertyThis compound (16-((tert-butoxycarbonyl)amino)hexadecanoic acid)Boc-12-aminododecanoic acid (Reference Compound)
Chemical Formula C₂₁H₄₁NO₄C₁₇H₃₃NO₄[1]
Molecular Weight 371.55 g/mol [2]315.45 g/mol [3]
CAS Number 135747-73-8[2][4]18934-81-1[1][3]
Appearance White to off-white powder or crystalline solid (Expected)White powder[1]
Melting Point Not experimentally determined. Expected to be a waxy solid.78-84 °C[1][3]
Boiling Point 503.4 ± 23.0 °C (Predicted)[2]454.5 ± 18.0 °C (Predicted)[5]
pKa 4.78 ± 0.10 (Predicted)[2]4.78 ± 0.10 (Predicted)[5]
Solubility Soluble in organic solvents (e.g., DMF, DMSO, Chloroform, Ethyl Acetate).[4] Insoluble in water.Enhances stability and solubility in certain contexts.[1]

Experimental Protocols

Accurate characterization of this compound is essential for its effective use in research and development. The following are detailed methodologies for key experiments to determine its physical properties and confirm its chemical identity.

Determination of Melting Point

The melting point is a crucial indicator of purity for a solid compound.

Apparatus:

  • Melting point apparatus (e.g., Büchi M-560, Stuart SMP30)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (optional, for sample grinding)

Procedure:

  • Sample Preparation: Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the sample to a fine powder.

  • Capillary Loading: Carefully tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) of the compound into the sealed end.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Rapid Determination (Optional): Heat the sample rapidly to get an approximate melting range. This helps in setting the parameters for a more accurate measurement.

  • Accurate Determination: For a precise measurement, start heating the sample at a slow rate (1-2 °C per minute) when the temperature is about 15-20 °C below the approximate melting point.

  • Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting). The recorded range is the melting point of the sample. A narrow melting range (1-2 °C) is indicative of a pure compound.

Determination of Solubility

Understanding the solubility profile of this compound is critical for its application in various solvent systems.

Apparatus and Reagents:

  • Vials or test tubes with caps

  • Analytical balance

  • Vortex mixer

  • A range of solvents (e.g., water, ethanol, methanol, dichloromethane, chloroform, ethyl acetate, dimethylformamide (DMF), dimethyl sulfoxide (DMSO))

Procedure:

  • Qualitative Solubility:

    • Place a small, accurately weighed amount of this compound (e.g., 1-5 mg) into separate vials.

    • Add a fixed volume (e.g., 1 mL) of each solvent to the respective vials.

    • Cap the vials and vortex thoroughly for 30-60 seconds.

    • Visually inspect for dissolution. If the solid dissolves completely, it is considered soluble. If it remains as a suspension or settles at the bottom, it is insoluble or sparingly soluble.

  • Quantitative Solubility (Shake-Flask Method):

    • Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.

    • Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • Allow any undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant.

    • Determine the concentration of the dissolved this compound in the supernatant using a suitable analytical technique (e.g., HPLC, gravimetric analysis after solvent evaporation).

Spectroscopic Characterization

a) Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are powerful tools for confirming the chemical structure of this compound.

Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to an NMR tube.

Expected ¹H NMR Spectral Features:

  • A sharp singlet at approximately 1.44 ppm, integrating to 9 protons, corresponding to the tert-butyl group of the Boc protecting group.

  • A broad multiplet or overlapping signals in the range of 1.25-1.60 ppm corresponding to the numerous methylene (-CH₂-) groups of the C16 alkyl chain.

  • A triplet at approximately 2.35 ppm corresponding to the methylene group adjacent to the carboxylic acid (-CH₂-COOH).

  • A multiplet around 3.10 ppm corresponding to the methylene group adjacent to the Boc-protected nitrogen (-CH₂-NHBoc).

  • A broad signal corresponding to the N-H proton of the carbamate, which may be exchangeable with deuterium in some solvents.

  • A very broad singlet for the carboxylic acid proton (-COOH), typically downfield.

b) Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern, further confirming the identity of the compound.

Instrumentation:

  • Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer.

Procedure:

  • Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol, acetonitrile).

  • Infuse the sample directly into the mass spectrometer or inject it through an HPLC system.

  • Acquire the mass spectrum in positive or negative ion mode.

Expected Results:

  • In positive ion mode (ESI+), the expected molecular ion peak would be [M+H]⁺ at m/z 372.55 or [M+Na]⁺ at m/z 394.53.

  • Characteristic fragmentation may include the loss of the Boc group or parts of it (e.g., loss of isobutylene, 56 Da; loss of the entire Boc group, 100 Da).

Mandatory Visualizations

Experimental Workflow for Characterization

The following diagram illustrates a typical workflow for the physical and chemical characterization of a synthesized batch of this compound.

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_analysis Data Analysis & Verification cluster_final Final Product synthesis Synthesis of This compound purification Purification (e.g., Recrystallization, Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry purification->ms mp Melting Point Determination purification->mp solubility Solubility Testing purification->solubility data_analysis Spectral Interpretation & Data Comparison nmr->data_analysis ms->data_analysis purity_assessment Purity Assessment (e.g., >95%) mp->purity_assessment solubility->data_analysis data_analysis->purity_assessment final_product Qualified This compound purity_assessment->final_product

Caption: A typical experimental workflow for the synthesis and characterization of this compound.

Logical Relationship of Physical Properties

The interplay of the molecular structure of this compound dictates its macroscopic physical properties. This relationship is depicted in the diagram below.

G structure Molecular Structure This compound Long C16 Alkyl Chain Carboxylic Acid Group Boc-Protected Amine hydrophobicity High Hydrophobicity structure:f0->hydrophobicity h_bonding Hydrogen Bonding Capability structure:f1->h_bonding polarity Polar Head Group structure:f1->polarity structure:f2->polarity reactivity Chemical Reactivity (Amide/Ester Formation) structure:f1->reactivity solubility Solubility Profile (Low in Water, High in Organic Solvents) hydrophobicity->solubility melting_point High Melting Point (Waxy Solid) hydrophobicity->melting_point h_bonding->melting_point polarity->solubility

Caption: Relationship between the molecular structure of this compound and its physical properties.

References

An In-Depth Technical Guide to Boc-C16-COOH: A Bifunctional Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the evolving landscape of targeted therapeutics, the role of chemical linkers is paramount in the design and efficacy of complex biomolecules such as Antibody-Drug Conjugates (ADCs) and peptide-based pharmaceuticals. Boc-C16-COOH, a bifunctional long-chain fatty acid derivative, has emerged as a critical component in this field. Its unique structure, featuring a tert-butyloxycarbonyl (Boc) protected amine and a terminal carboxylic acid, offers versatile handles for sequential conjugation chemistries. This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of this compound, with a focus on its utility in the synthesis of ADCs and other therapeutic agents.

Chemical Structure and IUPAC Name

This compound is characterized by a sixteen-carbon aliphatic chain, which imparts hydrophobicity and can influence the pharmacokinetic profile of the final conjugate. One terminus is functionalized with a carboxylic acid, while the other is a Boc-protected amine.

Chemical Structure:

IUPAC Name: 18-(tert-butoxy)-18-oxooctadecanoic acid[1][2]

Synonyms: this compound, Octadecanedioic acid mono-tert-butyl ester, 18-[(2-methylpropan-2-yl)oxy]-18-oxooctadecanoic acid, t-Bu ester-C16-acid[1]

Physicochemical and Quantitative Data

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

PropertyValueReference(s)
CAS Number 843666-40-0[1][3]
Molecular Formula C22H42O4[1][3]
Molecular Weight 370.57 g/mol [1][3]
Exact Mass 370.3100[1]
Elemental Analysis C, 71.31%; H, 11.42%; O, 17.27%[1]
Topological Polar Surface Area (TPSA) 63.6 Ų
logP 6.6543
Appearance White to off-white solid[4]
Purity ≥97%

Applications in Drug Development

This compound is a non-cleavable linker, a feature that ensures the stability of the conjugate in systemic circulation until it reaches the target cell.[5][6][7] The degradation of the antibody within the lysosome of the target cell is then required to release the cytotoxic payload.[8][9][10] This mechanism of action minimizes off-target toxicity and enhances the therapeutic window of the drug.[8][11]

Its bifunctional nature is particularly advantageous. The carboxylic acid can be activated to react with primary amines, such as the lysine residues on the surface of a monoclonal antibody.[3][12] Following deprotection of the Boc group, the newly exposed amine can be used for the conjugation of a cytotoxic payload or other molecules of interest. This linker is also utilized in the synthesis of metabolic drugs like Semaglutide, where it forms a critical part of the fatty acid side chain that prolongs the drug's half-life.[2]

Experimental Protocols

The following is a general, representative protocol for the conjugation of a payload to an antibody using this compound as a linker. This protocol is based on the widely used EDC/Sulfo-NHS chemistry for the activation of the carboxylic acid group.

Materials:

  • Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Deprotection Reagent (e.g., Trifluoroacetic acid (TFA))

  • Payload with a suitable reactive group for amine conjugation (e.g., NHS ester)

  • Purification system (e.g., size-exclusion chromatography)

Protocol:

  • Activation of this compound:

    • Dissolve this compound, EDC, and Sulfo-NHS in the Activation Buffer. A molar excess of EDC and Sulfo-NHS over the linker is recommended.

    • Incubate the mixture for 15-30 minutes at room temperature to form the reactive Sulfo-NHS ester.

  • Conjugation to the Antibody:

    • Add the activated this compound solution to the antibody solution. The molar ratio of linker to antibody should be optimized to achieve the desired drug-to-antibody ratio (DAR).

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

    • Quench the reaction by adding the Quenching Solution to cap any unreacted Sulfo-NHS esters.

  • Purification of the Antibody-Linker Conjugate:

    • Purify the antibody-linker conjugate using size-exclusion chromatography to remove excess linker and other small molecules.

  • Boc Deprotection:

    • Treat the purified antibody-linker conjugate with a suitable deprotection reagent like TFA to remove the Boc protecting group and expose the terminal amine. This step needs to be carefully controlled to maintain the integrity of the antibody.

  • Payload Conjugation:

    • React the deprotected antibody-linker conjugate with the activated payload (e.g., a payload-NHS ester) in a suitable buffer.

    • Allow the reaction to proceed for 1-2 hours at room temperature.

  • Final Purification:

    • Purify the final Antibody-Drug Conjugate using size-exclusion chromatography to remove any unconjugated payload and other impurities.

  • Characterization:

    • Characterize the final ADC for DAR, purity, and biological activity.

Mandatory Visualizations

The following diagrams illustrate key conceptual and experimental workflows related to the use of this compound.

G Conceptual Workflow of ADC Action cluster_0 Systemic Circulation cluster_1 Target Cell ADC Antibody-Drug Conjugate (Stable Linker) Receptor Tumor Antigen Receptor ADC->Receptor Binding Internalization Receptor-Mediated Endocytosis Receptor->Internalization Complex Formation Lysosome Lysosomal Degradation Internalization->Lysosome Trafficking Payload Released Cytotoxic Payload Lysosome->Payload Linker Cleavage (Antibody Degradation) Apoptosis Cell Death Payload->Apoptosis Induces

Caption: Mechanism of action for an ADC with a non-cleavable linker.

G Experimental Workflow for ADC Synthesis using this compound Start Start Activate_Linker Activate this compound with EDC/Sulfo-NHS Start->Activate_Linker Conjugate_mAb Conjugate to mAb (Lysine Residues) Activate_Linker->Conjugate_mAb Purify_1 Purification 1 (Size Exclusion) Conjugate_mAb->Purify_1 Deprotect Boc Deprotection (e.g., TFA) Purify_1->Deprotect Conjugate_Payload Conjugate Activated Payload Deprotect->Conjugate_Payload Purify_2 Purification 2 (Size Exclusion) Conjugate_Payload->Purify_2 Characterize Characterize Final ADC (DAR, Purity, Activity) Purify_2->Characterize End End Characterize->End

Caption: Step-wise workflow for synthesizing an ADC with this compound.

References

Boc-C16-COOH as an Alkyl Chain-Based PROTAC Linker: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The field of targeted protein degradation has witnessed a paradigm shift with the advent of Proteolysis Targeting Chimeras (PROTACs). These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate proteins of interest (POIs), offering a powerful therapeutic modality. A critical component of a PROTAC is the linker, which connects the POI-binding ligand to the E3 ligase-recruiting ligand. The nature of this linker profoundly influences the physicochemical properties, efficacy, and selectivity of the PROTAC. This technical guide focuses on Boc-C16-COOH, a long-chain alkyl-based linker, and its application in PROTAC design and development.

Introduction to Alkyl Linkers in PROTACs

Alkyl chains are among the most utilized linker motifs in PROTAC design, primarily due to their synthetic tractability and the ease with which their length can be systematically varied.[1][2] These flexible linkers play a crucial role in facilitating the formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.[3][4] The length of the alkyl chain is a key determinant of a PROTAC's degradation efficiency.[1][5] A linker that is too short may lead to steric hindrance, preventing the formation of the ternary complex, while an excessively long linker might result in reduced efficacy or unfavorable physicochemical properties.[3][5][]

This compound is a commercially available, non-cleavable linker that provides a 16-carbon alkyl chain.[7][8] The tert-butyloxycarbonyl (Boc) protecting group on a terminal amine and the carboxylic acid at the other end offer versatile handles for the stepwise and controlled synthesis of PROTACs.[9]

Physicochemical Properties and Their Implications

The introduction of a long alkyl chain such as a C16 linker significantly impacts the physicochemical properties of the resulting PROTAC molecule. These properties, in turn, affect the PROTAC's cellular permeability, solubility, and pharmacokinetic profile.

PropertyImpact of a Long Alkyl (C16) ChainRationale
Lipophilicity (logP) IncreasedThe long hydrocarbon chain is inherently hydrophobic, which can enhance membrane permeability.[3][]
Molecular Weight (MW) IncreasedThe addition of the C16 chain contributes significantly to the overall molecular weight, which can be a challenge for oral bioavailability.[11][12]
Topological Polar Surface Area (TPSA) Minimally affectedAlkyl chains are non-polar and do not contribute to the TPSA, which is a key factor in predicting cell permeability.[]
Flexibility HighThe saturated alkyl chain provides a high degree of conformational flexibility, which can be advantageous for ternary complex formation but may come with an entropic penalty.[1][13][14]
Solubility Decreased in aqueous mediaThe hydrophobic nature of the long alkyl chain can reduce the aqueous solubility of the PROTAC.[2]

Role in Ternary Complex Formation

The primary function of the PROTAC linker is to enable the formation of a productive ternary complex (POI-PROTAC-E3 ligase). The length and flexibility of the C16 alkyl chain in this compound play a critical role in this process.

Long, flexible linkers like the C16 chain can be crucial for targets where the binding pockets for the POI and E3 ligase are distant or require a specific orientation for productive ubiquitination.[1] The flexibility allows the PROTAC to adopt multiple conformations, increasing the probability of finding a stable ternary complex arrangement.[1][14] However, excessive flexibility can also be detrimental, leading to an entropic penalty that may destabilize the ternary complex.[13]

The following diagram illustrates the general mechanism of PROTAC action, highlighting the role of the linker in bringing the target protein and the E3 ligase into proximity.

PROTAC_Mechanism cluster_0 PROTAC-mediated Protein Degradation cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation POI Target Protein (POI) PROTAC PROTAC (this compound linker) POI->PROTAC Binds to POI ligand Ternary POI-PROTAC-E3 Complex PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->PROTAC Binds to E3 ligand Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation Synthesis_Workflow Start This compound Coupling1 Step 1: Amide Coupling Start->Coupling1 POI_ligand POI Ligand (with amine) POI_ligand->Coupling1 E3_ligand E3 Ligase Ligand (with acid) Coupling2 Step 3: Amide Coupling E3_ligand->Coupling2 Intermediate1 Boc-C16-POI Coupling1->Intermediate1 Deprotection Step 2: Boc Deprotection Intermediate1->Deprotection Intermediate2 H2N-C16-POI Deprotection->Intermediate2 Intermediate2->Coupling2 Final_PROTAC Final PROTAC Coupling2->Final_PROTAC

References

An In-depth Technical Guide to PROTAC Technology and Linker Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology

Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality that, instead of merely inhibiting the function of a target protein, leads to its complete removal from the cell.[1] This is achieved by co-opting the cell's own machinery for protein disposal, the Ubiquitin-Proteasome System (UPS).[2][3]

PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to a specific protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4][5][6] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the formation of a ternary complex.[2][3][4] This proximity allows the E3 ligase to transfer ubiquitin molecules to the POI, tagging it for degradation by the 26S proteasome.[1][7] After the POI is degraded, the PROTAC is released and can act catalytically to degrade multiple copies of the target protein.[3][7]

This mechanism offers several advantages over traditional inhibitors. It can target proteins previously considered "undruggable" due to the lack of a defined active site.[3] Furthermore, because PROTACs act catalytically, they can be effective at very low concentrations.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary PROTAC PROTAC Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary Binds to POI & E3 POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Release & Recycle PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded Proteasome->Degraded Degradation

PROTAC-mediated protein degradation pathway.

The Critical Role of the Linker in PROTAC Design

The linker is not merely a passive spacer but a critical determinant of a PROTAC's efficacy, selectivity, and physicochemical properties.[4][5][6] The composition, length, rigidity, and attachment points of the linker all have a profound impact on the formation and stability of the ternary complex, which is a prerequisite for successful protein degradation.[][9]

2.1. Linker Composition:

The chemical nature of the linker influences a PROTAC's solubility, permeability, and metabolic stability.[9] Common linker compositions include:

  • Alkyl Chains: Provide flexibility but can increase lipophilicity, potentially reducing solubility.

  • Polyethylene Glycol (PEG) Linkers: Enhance hydrophilicity and solubility, which can improve cell permeability for larger PROTAC molecules.[10]

  • Rigid Moieties: Aromatic rings or cyclic structures can pre-organize the PROTAC into a conformation favorable for ternary complex formation, but may also introduce strain.

2.2. Linker Length:

The length of the linker is a crucial parameter that must be optimized for each target-E3 ligase pair.[9]

  • Too Short: A short linker may lead to steric clashes between the POI and the E3 ligase, preventing the formation of a stable ternary complex.[9]

  • Too Long: An excessively long linker may not effectively bring the two proteins into the correct orientation for efficient ubiquitin transfer.[9]

2.3. Attachment Points:

The points at which the linker is attached to the POI and E3 ligase ligands are also critical.[9] The exit vector of the linker should be directed towards a solvent-exposed region of the ligand to avoid disrupting the binding to its target protein.[9]

Linker_Design cluster_properties Linker Properties cluster_impact Impact on PROTAC Performance Composition Composition (e.g., Alkyl, PEG) Ternary Ternary Complex Formation & Stability Composition->Ternary Properties Physicochemical Properties (Solubility, Permeability) Composition->Properties Length Length Length->Ternary Attachment Attachment Points Attachment->Ternary Efficacy Degradation Efficacy (DC50, Dmax) Ternary->Efficacy Properties->Efficacy

Logical relationships in PROTAC linker design.

Quantitative Analysis of PROTAC Efficacy

The efficacy of a PROTAC is typically quantified by two key parameters:

  • DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.[1]

  • Dmax: The maximum percentage of protein degradation that can be achieved with a given PROTAC.[1]

These values are determined by performing dose-response experiments and measuring the levels of the target protein.

PROTACTarget ProteinE3 LigaseCell LineDC50 (nM)Dmax (%)
MZ1 BRD4VHLHeLa~10-30>90
ARV-110 Androgen ReceptorVHLVCaP~1>95
ARV-471 Estrogen ReceptorCereblonMCF7~2.5>90
dBET1 BRD4Cereblon22Rv1~50~98
PROTAC KRAS G12D Degrader 1 KRAS G12DVHLAGS7.49>95 (for a pan-KRAS degrader)[11]
DT2216 Bcl-xLVHLMOLT-4~63~91

Note: The specific DC50 and Dmax values can vary depending on the experimental conditions and the cell line used.

Key Experimental Protocols

A robust evaluation of a PROTAC candidate involves a series of in vitro and in-cell assays to confirm its mechanism of action and quantify its efficacy.

Experimental_Workflow cluster_invitro In Vitro / Biochemical Assays cluster_incell In-Cell Assays cluster_validation Validation & Optimization start PROTAC Candidate Binding Binary & Ternary Binding Assays (SPR, ITC, FP) start->Binding Ubiquitination In Vitro Ubiquitination Assay Binding->Ubiquitination Ternary_Cell Ternary Complex Formation (NanoBRET) Binding->Ternary_Cell Degradation Protein Degradation (Western Blot, HiBiT) Ubiquitination->Degradation Viability Cell Viability (CTG, CCK-8) Degradation->Viability Ternary_Cell->Degradation Selectivity Selectivity Profiling (Proteomics) Viability->Selectivity MoA Mechanism of Action Validation Selectivity->MoA end Optimized PROTAC MoA->end

A typical workflow for the design and evaluation of PROTACs.

4.1. Western Blot for Protein Degradation

Western blotting is a fundamental technique to quantify the reduction in target protein levels following PROTAC treatment.[1]

Methodology:

  • Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight.[1] Treat the cells with a range of PROTAC concentrations for a predetermined time (e.g., 4, 8, 16, or 24 hours).[1] Include a vehicle-only control (e.g., 0.1% DMSO).[1]

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and then lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to prevent protein degradation.[1][12]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit to ensure equal loading.[1]

  • Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[1]

  • SDS-PAGE and Transfer: Separate the proteins by molecular weight on an SDS-PAGE gel and then transfer them to a PVDF or nitrocellulose membrane.[1]

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[1]

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[1]

    • Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

  • Detection and Analysis: Apply a chemiluminescent substrate and capture the signal using an imaging system.[1] Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).[13] Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[1]

4.2. Ternary Complex Formation Assays

Assessing the formation of the POI-PROTAC-E3 ligase ternary complex is crucial for understanding a PROTAC's mechanism of action.[14] Several biophysical and in-cell techniques can be used for this purpose.

Methodology (Example: NanoBRET™ Assay in Live Cells):

  • Cell Line Generation: Engineer a cell line to express the target protein as a fusion with a bioluminescent donor (e.g., NanoLuc®) and the E3 ligase component (e.g., VHL or Cereblon) as a fusion with a fluorescent acceptor (e.g., HaloTag®).[14]

  • Cell Plating and Labeling: Plate the engineered cells in a suitable assay plate. Label the HaloTag®-E3 ligase fusion with a fluorescent ligand.

  • PROTAC Treatment: Treat the cells with the PROTAC at various concentrations.

  • BRET Measurement: Measure the bioluminescence resonance energy transfer (BRET) signal. An increase in the BRET signal indicates the proximity of the donor and acceptor, confirming the formation of the ternary complex.[14]

  • Data Analysis: Plot the BRET ratio against the PROTAC concentration. The resulting bell-shaped curve is characteristic of ternary complex formation, where the signal decreases at high concentrations due to the "hook effect".[15]

4.3. In Vitro Ubiquitination Assay

This assay directly measures the ability of a PROTAC to induce the ubiquitination of its target protein in a cell-free system.[16]

Methodology (Example: AlphaLISA®-based Assay):

  • Reaction Setup: In a microplate, combine the purified target protein (e.g., GST-tagged), the E3 ligase complex, the PROTAC of interest, and biotinylated ubiquitin in an assay buffer.[17]

  • Initiate Ubiquitination: Start the reaction by adding E1 and E2 enzymes and ATP.[17] Incubate to allow for ubiquitination to occur.

  • Detection: Add AlphaLISA® acceptor beads that recognize the tagged target protein (e.g., GSH-coated beads for a GST-tag) and streptavidin-coated donor beads that bind to the biotinylated ubiquitin.[17]

  • Signal Measurement: In the presence of a ubiquitinated target protein, the donor and acceptor beads are brought into close proximity, generating a chemiluminescent signal upon laser excitation.

  • Data Analysis: The intensity of the AlphaLISA® signal is directly proportional to the extent of target protein ubiquitination.

4.4. Cell Viability Assays

It is important to assess the cytotoxic effects of PROTACs to ensure that the observed protein degradation is not a result of general cellular toxicity.[]

Methodology (Example: CellTiter-Glo® Luminescent Cell Viability Assay):

  • Cell Treatment: Seed cells in a 96-well plate and treat them with a range of PROTAC concentrations for a specified period (e.g., 72 hours).[11]

  • Assay Reagent Addition: Add the CellTiter-Glo® reagent to each well. This reagent lyses the cells and contains a substrate for luciferase.

  • Luminescence Measurement: The amount of ATP present, which is proportional to the number of viable cells, is converted into a luminescent signal by the luciferase. Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the PROTAC concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).[11]

Conclusion

PROTAC technology has emerged as a powerful strategy in drug discovery, offering the potential to target a wide range of proteins implicated in disease.[19] The success of a PROTAC is intricately linked to the rational design of its linker, which governs the formation of a productive ternary complex and influences the overall drug-like properties of the molecule. A thorough understanding of the principles of linker design, coupled with a comprehensive suite of quantitative and mechanistic assays, is essential for the development of the next generation of highly effective and selective protein-degrading therapeutics.

References

Methodological & Application

Standard Operating Procedure for Boc-C16-COOH Conjugation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed standard operating procedure (SOP) for the conjugation of Boc-C16-COOH to amine-containing molecules, such as proteins, peptides, and other biomolecules. This compound, a palmitic acid derivative with a tert-butyloxycarbonyl (Boc) protected amine, is a valuable reagent for introducing a C16 lipid moiety. This modification, known as palmitoylation, is crucial for modulating the function, localization, and stability of proteins and is increasingly utilized in the development of targeted therapeutics like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs)[1].

The protocols outlined below cover the activation of the carboxylic acid group of this compound, the conjugation reaction with a primary amine, and the subsequent purification and characterization of the resulting conjugate. Additionally, this guide includes a relevant biological signaling pathway where C16-acylation plays a critical role.

Data Presentation

The following tables should be used to record and summarize the quantitative data obtained during the conjugation process.

Table 1: Reagent and Biomolecule Concentrations

Reagent/BiomoleculeMolecular Weight ( g/mol )Concentration (mg/mL)Molar Concentration (mM)
This compoundUser to inputUser to recordUser to calculate
EDC191.7User to recordUser to calculate
Sulfo-NHS217.14User to recordUser to calculate
Target BiomoleculeUser to inputUser to recordUser to calculate

Table 2: Conjugation Reaction Parameters and Yield

ParameterValue
This compound:Biomolecule Molar RatioUser to set
Reaction Time (hours)User to set
Reaction Temperature (°C)User to set
Crude Conjugate Yield (mg)User to record
Purified Conjugate Yield (mg)User to record
Overall Yield (%)User to calculate

Table 3: Purification and Characterization Summary

Purification/Characterization MethodParameters/Results
RP-HPLC
Column Typee.g., C18, C4
Mobile Phase Ae.g., 0.1% TFA in Water
Mobile Phase Be.g., 0.1% TFA in Acetonitrile
GradientUser to define
Retention Time of Conjugate (min)User to record
Purity of Conjugate (%)User to record
Mass Spectrometry
Ionization Methode.g., ESI, MALDI
Expected Mass (Da)User to calculate
Observed Mass (Da)User to record

Experimental Protocols

Protocol 1: Activation of this compound with EDC and Sulfo-NHS

This protocol describes the activation of the carboxylic acid group of this compound to form a more stable and reactive Sulfo-NHS ester. This two-step approach is preferred for biomolecules that contain both amine and carboxyl groups to minimize polymerization[2].

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

  • Prepare this compound Solution: Dissolve this compound in a minimal amount of anhydrous DMF or DMSO before diluting with Activation Buffer to the desired final concentration.

  • Prepare EDC and Sulfo-NHS Solutions: Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer. EDC is susceptible to hydrolysis[2].

  • Activation Reaction:

    • To the this compound solution, add the EDC solution followed by the Sulfo-NHS solution. A typical molar ratio is 1:1.5:1.5 (this compound:EDC:Sulfo-NHS), but this may require optimization.

    • Incubate the reaction mixture at room temperature for 15-30 minutes with gentle mixing.

Protocol 2: Conjugation of Activated this compound to a Primary Amine

This protocol details the reaction of the activated this compound (as a Sulfo-NHS ester) with a primary amine on the target biomolecule.

Materials:

  • Activated this compound solution (from Protocol 1)

  • Target biomolecule with a primary amine (e.g., protein, peptide)

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine

Procedure:

  • Prepare Biomolecule Solution: Dissolve the target biomolecule in the Coupling Buffer. The reaction of NHS esters with primary amines is most efficient at a pH of 7-8[3].

  • Conjugation Reaction:

    • Add the activated this compound solution to the biomolecule solution. The molar ratio of activated this compound to the biomolecule will depend on the number of available amines and the desired degree of labeling. A starting point could be a 5- to 20-fold molar excess of the activated linker.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quench Reaction: Add the Quenching Solution to a final concentration of 10-50 mM to consume any unreacted Sulfo-NHS esters. Incubate for 30 minutes at room temperature.

Protocol 3: Purification of the Boc-C16-Conjugate

Purification is critical to remove unreacted reagents and byproducts. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a standard method for purifying peptides and proteins based on their hydrophobicity[4][5][6][7]. The introduction of the C16 alkyl chain will significantly increase the hydrophobicity of the conjugate.

Materials:

  • Crude conjugate solution (from Protocol 2)

  • RP-HPLC system with a suitable column (e.g., C4 or C18 for proteins and peptides, respectively)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile (ACN)

Procedure:

  • Sample Preparation: Acidify the crude conjugate solution with TFA to a final concentration of 0.1%. Centrifuge to remove any precipitate.

  • HPLC Separation:

    • Equilibrate the RP-HPLC column with Mobile Phase A.

    • Load the sample onto the column.

    • Elute the conjugate using a linear gradient of increasing Mobile Phase B. The highly hydrophobic nature of the palmitoylated conjugate will require a higher concentration of organic solvent for elution[4].

    • Monitor the elution profile at 214 nm (for peptide bonds) and/or 280 nm (for aromatic residues).

  • Fraction Collection and Analysis: Collect fractions corresponding to the major peaks. Analyze the purity of each fraction by analytical RP-HPLC and/or mass spectrometry.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the purified conjugate as a powder.

Protocol 4: Characterization by Mass Spectrometry

Mass spectrometry is an essential tool for confirming the successful conjugation and determining the molecular weight of the final product[8].

Procedure:

  • Sample Preparation: Reconstitute a small amount of the purified, lyophilized conjugate in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% formic acid).

  • Mass Spectrometry Analysis:

    • Analyze the sample using an appropriate mass spectrometer (e.g., ESI-TOF, MALDI-TOF).

    • Compare the observed molecular weight with the calculated theoretical molecular weight of the Boc-C16-conjugated biomolecule. The mass of the added Boc-C16 moiety is the mass of this compound minus the mass of a hydroxyl group.

    • For peptides and proteins, tandem mass spectrometry (MS/MS) can be used to identify the site(s) of conjugation[1][5][9].

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_activation Protocol 1: Activation cluster_conjugation Protocol 2: Conjugation cluster_purification Protocol 3: Purification cluster_characterization Protocol 4: Characterization This compound This compound Activated_Ester Boc-C16-COO-NHS This compound->Activated_Ester Activation EDC_Sulfo-NHS EDC / Sulfo-NHS EDC_Sulfo-NHS->Activated_Ester Conjugation Conjugation Reaction Activated_Ester->Conjugation Biomolecule Biomolecule-NH2 Biomolecule->Conjugation Crude_Product Crude Conjugate Conjugation->Crude_Product HPLC RP-HPLC Crude_Product->HPLC Purified_Product Purified Conjugate HPLC->Purified_Product MS Mass Spectrometry Purified_Product->MS Final_Product Characterized Product MS->Final_Product

Caption: Experimental workflow for this compound conjugation.

Signaling Pathway: Fas-Mediated Apoptosis and Lck Palmitoylation

Protein palmitoylation is a dynamic and reversible post-translational modification that plays a critical role in cellular signaling. A key example is the palmitoylation of the tyrosine kinase Lck, which is essential for signaling downstream of the Fas receptor, a member of the tumor necrosis factor receptor superfamily that induces apoptosis upon ligand binding[8][10][11][12].

fas_signaling_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol FasL Fas Ligand (FasL) FasR Fas Receptor (FasR) FasL->FasR Binding & Trimerization DHHC21 DHHC21 (Palmitoyl Acyltransferase) FasR->DHHC21 Activation Lck_inactive Lck (inactive, non-palmitoylated) Lck_inactive->DHHC21 Lck_active Lck (active, palmitoylated) DHHC21->Lck_active Palmitoylation (Cys3, Cys5) PLCg1 PLC-γ1 Lck_active->PLCg1 Phosphorylation & Activation Ca_release Ca2+ Release PLCg1->Ca_release IP3 Generation Apoptosis Apoptosis Ca_release->Apoptosis Downstream Signaling

References

Application Notes: Amide Bond Formation with Boc-C16-COOH using EDC/NHS Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipidation, the covalent attachment of lipid moieties to molecules, is a critical strategy in drug development to enhance the therapeutic properties of peptides, proteins, and small molecules. The introduction of a C16 alkyl chain, derived from palmitic acid, can significantly improve a drug's pharmacokinetic and pharmacodynamic profile. This modification increases hydrophobicity, which can enhance membrane association, facilitate intracellular uptake, and prolong plasma half-life through binding to serum albumin.[1]

This document provides a detailed protocol for the formation of an amide bond between a primary amine-containing molecule and N-Boc-hexadecanoic acid (Boc-C16-COOH) using the water-soluble carbodiimide, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with N-hydroxysuccinimide (NHS). This "zero-length" crosslinking method is one of the most common and efficient for creating stable amide bonds.[2]

Principle of the Method

The EDC/NHS coupling reaction is a two-step process:

  • Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate. This step is most efficient in an acidic environment (pH 4.5-6.0).[1][2]

  • Formation of a Stable NHS Ester and Amide Bond Formation: The unstable O-acylisourea intermediate is prone to hydrolysis. NHS is added to react with this intermediate, forming a more stable, amine-reactive NHS ester.[2][3] This ester then readily reacts with a primary amine at a physiological to slightly basic pH (7.0-8.0) to form a stable amide bond, releasing NHS. The use of NHS significantly improves the efficiency of the coupling reaction.[4]

Key Applications

  • Lipidation of Peptides and Proteins: Enhancing the therapeutic potential of peptide-based drugs by improving their stability, bioavailability, and duration of action.[5][6]

  • Development of Targeted Drug Delivery Systems: Conjugating targeting ligands to lipidated molecules for specific cell or tissue delivery.

  • Creation of Self-Adjuvanting Vaccines: Incorporating lipid moieties that can act as agonists for Toll-like receptors (TLRs), thereby enhancing the immune response.

  • Probing Biological Systems: Synthesizing lipidated probes to study protein-membrane interactions and signaling pathways. Palmitoylation is a key post-translational modification that regulates the membrane targeting and function of many signaling proteins, such as those in the Ras family.[7][8][9]

Experimental Protocols

Materials
  • This compound

  • Amine-containing molecule (e.g., peptide, protein, or small molecule)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS for aqueous reactions)

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable organic solvent (e.g., Dichloromethane, DCM)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0 (for aqueous reactions)

  • Coupling Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.2-7.5 (for aqueous reactions)

  • Quenching Solution: Hydroxylamine or Tris buffer (50 mM, pH 8.0)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Protocol 1: Coupling in an Organic Solvent (for small molecules and protected peptides)

This protocol is suitable for amine-containing molecules that are soluble in organic solvents.

  • Preparation:

    • Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.

    • Add NHS (1.2 eq) to the solution and stir until dissolved.

    • Cool the mixture to 0 °C in an ice bath.

  • Activation:

    • Add EDC (1.2 eq) to the cooled solution.

    • Stir the reaction mixture at 0 °C for 15-30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours to ensure the formation of the NHS ester.

  • Coupling:

    • Dissolve the amine-containing molecule (1.0-1.2 eq) in a minimal amount of anhydrous DMF.

    • Add the amine solution dropwise to the activated this compound solution.

    • Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up and Purification:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Two-Step Aqueous Coupling (for proteins and water-soluble molecules)

This protocol is ideal for biomolecules in aqueous buffers to minimize protein polymerization.

  • Activation of this compound:

    • Dissolve this compound in a minimal amount of a water-miscible organic solvent (e.g., DMF or DMSO).

    • Add this solution to the Activation Buffer (0.1 M MES, pH 6.0).

    • Add EDC (1.5 eq) and Sulfo-NHS (1.5 eq).

    • Incubate at room temperature for 15-30 minutes with gentle mixing.

  • Coupling to the Amine:

    • Prepare the amine-containing molecule in the Coupling Buffer (e.g., PBS, pH 7.2-7.5).

    • Add the activated this compound solution to the amine solution.

    • Incubate for 2-4 hours at room temperature, or overnight at 4 °C with gentle mixing.

  • Quenching and Purification:

    • Quench the reaction by adding a quenching solution (e.g., hydroxylamine to a final concentration of 10-50 mM) to block any unreacted NHS esters. Incubate for 15-30 minutes.

    • Purify the lipidated product using an appropriate method such as dialysis, size-exclusion chromatography (desalting column), or reversed-phase HPLC.[10][11]

Characterization

The final product should be characterized to confirm its identity and purity.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and the formation of the amide bond.[12][13]

Data Presentation

Table 1: Typical Reaction Parameters for this compound Amide Coupling

ParameterOrganic Solvent ProtocolAqueous Protocol
This compound 1.0 eq1.0 eq
Amine 1.0 - 1.2 eq1.0 eq
EDC 1.2 eq1.5 eq
NHS/Sulfo-NHS 1.2 eq1.5 eq
Solvent/Buffer Anhydrous DMF or DCMActivation: MES, pH 6.0Coupling: PBS, pH 7.2-7.5
Activation Time 1-2 hours at RT15-30 minutes at RT
Coupling Time 12-24 hours at RT2-4 hours at RT or overnight at 4°C
Typical Yield 60-90% (after purification)Variable, dependent on biomolecule

Note: These are starting recommendations and may require optimization for specific substrates.

Visualizations

G cluster_activation Step 1: Activation cluster_coupling Step 2: Coupling Boc_C16_COOH This compound O_acylisourea O-acylisourea Intermediate (unstable) Boc_C16_COOH->O_acylisourea + pH 4.5-6.0 EDC EDC EDC->O_acylisourea O_acylisourea->Boc_C16_COOH Hydrolysis (side reaction) NHS_ester Amine-Reactive NHS Ester (stable) O_acylisourea->NHS_ester NHS NHS NHS->NHS_ester Amide Boc-C16-NH-R (Final Product) NHS_ester->Amide + pH 7.0-8.0 Amine R-NH₂ Amine->Amide

Caption: Reaction mechanism of EDC/NHS mediated amide bond formation.

G cluster_prep Preparation cluster_react Reaction cluster_workup Work-up & Purification A Dissolve this compound and NHS in DMF B Cool to 0°C A->B C Add EDC for Activation B->C D Add Amine Solution C->D E Stir at Room Temperature (12-24h) D->E F Liquid-Liquid Extraction E->F G Dry and Concentrate F->G H Column Chromatography G->H I Characterize Product (NMR, MS) H->I

Caption: General experimental workflow for amide coupling in an organic solvent.

G Palmitoylation is essential for Ras membrane localization and signaling. cluster_membrane Plasma Membrane cluster_cytosol Cytosol Ras_GDP_mem Palmitoylated Ras-GDP Ras_GTP_mem Palmitoylated Ras-GTP Ras_GDP_mem->Ras_GTP_mem GEF (e.g., SOS) Ras_GTP_mem->Ras_GDP_mem GAP Raf Raf Ras_GTP_mem->Raf Downstream Signaling Ras_GDP_cyto Ras-GDP PAT Palmitoyl Acyltransferase (PAT) Ras_GDP_cyto->PAT Farnesylation (Prerequisite) PAT->Ras_GDP_mem Palmitoylation (C16 attachment) MEK MEK Raf->MEK Downstream Signaling ERK ERK MEK->ERK Downstream Signaling Proliferation Proliferation ERK->Proliferation

Caption: Role of C16-Lipidation (Palmitoylation) in Ras Protein Signaling.

References

Application Note: Covalent Coupling of a 16-Carbon Fatty Acid to Primary Amines on a Protein using Boc-C16-COOH

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Protein lipidation, the covalent attachment of fatty acids to proteins, is a critical post-translational modification that governs protein localization, trafficking, and function.[1] This modification often directs proteins to cellular membranes, facilitating their involvement in key signaling pathways.[2][3] The introduction of fatty acids can also enhance the therapeutic properties of proteins by prolonging their serum half-life.

This application note provides a detailed protocol for the covalent coupling of a 16-carbon saturated fatty acid, palmitic acid, to primary amine residues (e.g., the ε-amine of lysine) on a target protein. The protocol utilizes the carboxyl group of Boc-C16-COOH for amide bond formation via the widely used 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry. Following the coupling reaction, a protocol for the deprotection of the tert-butyloxycarbonyl (Boc) group is provided to yield the final lipidated protein.

Principle of the Method

The conjugation process is a two-step procedure. First, the carboxyl group of this compound is activated using EDC in the presence of NHS to form a more stable NHS ester. This activated fatty acid is then reacted with the primary amine groups on the protein to form a stable amide bond. The Boc protecting group on the fatty acid is subsequently removed under mild acidic conditions.

Data Presentation

The efficiency of the coupling reaction is dependent on the molar ratio of the reactants. The following table provides a summary of expected outcomes based on varying molar excess of this compound, EDC, and NHS relative to the protein. The degree of labeling (DOL), defined as the average number of fatty acid molecules per protein molecule, can be determined by mass spectrometry.

Protein (mol)This compound (molar excess)EDC (molar excess)NHS (molar excess)Expected Degree of Labeling (DOL)
11020201 - 3
12040403 - 5
1501001005 - 8

Note: The actual DOL will depend on the specific protein, its surface accessibility of primary amines, and reaction conditions. Optimization may be required.

Experimental Protocols

Materials and Reagents
  • Protein of interest (in an amine-free buffer, e.g., PBS or MES)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Activation Buffer: 0.1 M MES (4-morpholinoethanesulfonic acid), pH 4.5-6.0

  • Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-8.0

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Deprotection Solution: 50% (v/v) Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

  • Neutralization Buffer: 0.1 M Sodium Phosphate, pH 8.0

  • Dialysis tubing or desalting columns (e.g., Zeba™ Spin Desalting Columns)

Protocol for Coupling this compound to a Protein
  • Preparation of Reagents:

    • Dissolve the protein of interest in Coupling Buffer to a final concentration of 1-5 mg/mL.

    • Prepare a 100 mM stock solution of this compound in anhydrous DMF or DMSO.

    • Immediately before use, prepare 200 mM stock solutions of EDC and NHS in Activation Buffer.

  • Activation of this compound:

    • In a microcentrifuge tube, combine the desired molar excess of the this compound stock solution with the appropriate volumes of EDC and NHS stock solutions. A 1:2:2 molar ratio of this compound:EDC:NHS is recommended.

    • Incubate the activation mixture for 15-30 minutes at room temperature.

  • Conjugation to the Protein:

    • Add the activated this compound mixture to the protein solution.

    • Incubate the reaction for 2-4 hours at room temperature with gentle stirring or overnight at 4°C.

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 20-50 mM.

    • Incubate for 15 minutes at room temperature to quench any unreacted NHS esters.

  • Purification of the Boc-Protected Conjugate:

    • Remove excess reagents and byproducts by dialysis against PBS at 4°C (with at least three buffer changes) or by using a desalting column according to the manufacturer's instructions.

Protocol for Boc Deprotection of the Lipidated Protein

Caution: This step involves the use of a strong acid (TFA) and should be performed in a chemical fume hood with appropriate personal protective equipment. The conditions are harsh and may lead to protein denaturation. Optimization of the TFA concentration and reaction time is highly recommended for sensitive proteins.

  • Lyophilization (Optional): For proteins stable to lyophilization, freeze-dry the purified Boc-protected conjugate to remove all water.

  • Deprotection Reaction:

    • If lyophilized, resuspend the protein conjugate in the Deprotection Solution (50% TFA in DCM). Use a minimal volume to ensure complete dissolution.

    • If in solution, perform a buffer exchange into a volatile buffer system if possible, lyophilize, and then proceed. As an alternative for proteins sensitive to lyophilization, the reaction can be attempted in an aqueous solution with a lower concentration of TFA (e.g., 5-10%), but reaction times will be significantly longer and efficiency may be reduced.

    • Incubate the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction progress if possible (e.g., by LC-MS analysis of a small aliquot).

  • Removal of TFA:

    • Remove the TFA and DCM under a gentle stream of nitrogen gas or by rotary evaporation.

  • Resuspension and Neutralization:

    • Immediately resuspend the deprotected protein in Neutralization Buffer. It is crucial to neutralize the acidic conditions promptly to minimize protein damage.

  • Final Purification:

    • Perform a final dialysis or desalting step to remove any remaining salts and small molecules.

Characterization of the Final Conjugate
  • SDS-PAGE: Analyze the purified conjugate by SDS-PAGE. A slight increase in the apparent molecular weight may be observed depending on the degree of labeling.

  • Mass Spectrometry (MS): Use LC-MS to confirm the covalent attachment of the C16 fatty acid and to determine the degree of labeling. The mass of the protein will increase by 239.46 Da for each attached palmitoyl group (C16H31O).

  • Protein Concentration: Determine the final protein concentration using a standard protein assay (e.g., BCA assay).

Visualizations

G cluster_activation Step 1: Activation of this compound cluster_conjugation Step 2: Conjugation to Protein cluster_deprotection Step 3: Boc Deprotection cluster_purification Purification & Analysis This compound This compound Activated_Ester Boc-C16-O-NHS (Amine-Reactive Ester) This compound->Activated_Ester 15-30 min, RT EDC_NHS EDC / NHS in Activation Buffer (pH 4.5-6.0) EDC_NHS->Activated_Ester Conjugate_Boc Boc-C16-Protein Conjugate Activated_Ester->Conjugate_Boc 2-4h, RT in Coupling Buffer (pH 7.2-8.0) Protein Protein with Primary Amines (-NH2) Protein->Conjugate_Boc Final_Conjugate C16-Protein Conjugate Conjugate_Boc->Final_Conjugate 30-60 min, RT Purification1 Purification (Dialysis / Desalting) Conjugate_Boc->Purification1 TFA TFA / DCM TFA->Final_Conjugate Purification2 Purification (Dialysis / Desalting) Final_Conjugate->Purification2 Analysis Characterization (SDS-PAGE, Mass Spec) Purification2->Analysis

Caption: Experimental workflow for coupling this compound to a protein.

Ras_Signaling cluster_membrane Plasma Membrane Receptor Growth Factor Receptor (e.g., EGFR) SOS SOS (GEF) Receptor->SOS Activates Ras Ras (Inactive, GDP-bound) Lipidation Protein Lipidation (e.g., Palmitoylation, Farnesylation) Ras->Lipidation Required for membrane localization and function Lipidated_Ras Lipidated Ras (Active, GTP-bound) RAF RAF Kinase Lipidated_Ras->RAF Activates Growth_Factor Growth Factor Growth_Factor->Receptor Binds SOS->Ras Promotes GDP/GTP exchange MEK MEK Kinase RAF->MEK Phosphorylates ERK ERK Kinase MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., Myc, AP-1) ERK->Transcription_Factors Activates Cellular_Response Cell Proliferation, Survival, Differentiation Transcription_Factors->Cellular_Response Regulates Gene Expression Lipidation->Lipidated_Ras

Caption: Role of protein lipidation in the Ras signaling pathway.

References

Application Notes and Protocols for Solid-Phase Synthesis of N-Terminal Palmitoylated Peptides using Boc Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipidation is a critical post-translational modification that plays a pivotal role in regulating the biological activity of proteins and peptides. The attachment of fatty acids, such as the 16-carbon palmitic acid (C16-COOH), enhances the hydrophobicity of peptides, facilitating their interaction with cell membranes and often increasing their cell permeability and bioavailability. Solid-Phase Peptide Synthesis (SPPS) provides a robust platform for the controlled, site-specific incorporation of such lipid moieties.

This document outlines the protocol for the synthesis of N-terminally palmitoylated peptides using tert-butyloxycarbonyl (Boc) chemistry. The Boc/Bzl (benzyl) protection strategy is well-suited for many sequences and can be advantageous for the synthesis of hydrophobic or aggregation-prone peptides.[1] The protocol described herein involves the standard stepwise assembly of the peptide chain followed by the direct coupling of palmitic acid to the deprotected N-terminal α-amino group of the resin-bound peptide.

Core Principles

The synthesis follows the general principles of Boc-SPPS, which involves a repetitive cycle of Nα-Boc group removal under moderately acidic conditions, followed by neutralization and coupling of the next Boc-protected amino acid.[1][2]

  • Nα-Protection: The α-amino group of each incoming amino acid is temporarily protected by the acid-labile Boc group.

  • Side-Chain Protection: Reactive amino acid side chains are protected by more robust, acid-stable protecting groups (typically benzyl-based), which are only removed during the final cleavage step.

  • Deprotection: The Boc group is removed using a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).[1][3]

  • Neutralization: The resulting N-terminal ammonium salt is neutralized to the free amine, typically with a tertiary base like diisopropylethylamine (DIEA).[1][2]

  • Coupling: The next Boc-amino acid is activated and coupled to the N-terminus of the growing peptide chain.

  • N-Terminal Palmitoylation: After the final amino acid is coupled and its Nα-Boc group is removed, palmitic acid (C16-COOH) is activated and coupled to the free N-terminus.

  • Cleavage and Final Deprotection: The completed lipopeptide is cleaved from the solid support, and all side-chain protecting groups are removed simultaneously using a strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[1]

Experimental Workflow

The overall process for synthesizing a palmitoylated peptide via Boc-SPPS is depicted below.

SPPS_Workflow cluster_0 Boc-SPPS Cycles cluster_1 Final Steps Resin Start with Resin (e.g., PAM, MBHA) Deprotection 1. Boc Deprotection (TFA/DCM) Resin->Deprotection Neutralization 2. Neutralization (DIEA/DCM) Deprotection->Neutralization Coupling 3. Amino Acid Coupling (Boc-AA-OH + Activator) Neutralization->Coupling Wash 4. Wash (DCM/IPA) Coupling->Wash Wash->Deprotection Repeat for n cycles Final_Deprotection Final Boc Deprotection Wash->Final_Deprotection Palmitoylation N-Terminal Palmitoylation (Palmitic Acid + Activator) Final_Deprotection->Palmitoylation Cleavage Cleavage & Deprotection (e.g., HF, TFMSA) Palmitoylation->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Lyophilization Final Lipopeptide Purification->Lyophilization Lyophilization

Caption: General workflow for Boc-SPPS synthesis of an N-terminal palmitoylated peptide.

Detailed Experimental Protocols

Protocol 1: Standard Boc-SPPS Cycle

This protocol describes a single cycle for the addition of one amino acid. The cycle is repeated until the desired peptide sequence is assembled.

  • Resin Swelling: Swell the appropriate resin (e.g., PAM resin for peptide acids, MBHA resin for peptide amides) in DCM for 30-60 minutes in a reaction vessel.

  • Boc Deprotection:

    • Drain the DCM.

    • Add a solution of 50% TFA in DCM (v/v) to the resin.

    • Agitate for 1-2 minutes, drain, and repeat with fresh 50% TFA/DCM for 20-30 minutes.[3]

    • Wash the resin thoroughly with DCM (3x), Isopropanol (IPA) (2x), and DCM (3x) to remove TFA and byproducts.

  • Neutralization:

    • Add a solution of 5-10% DIEA in DCM (v/v) to the resin.

    • Agitate for 2-5 minutes, drain, and repeat.

    • Wash the resin thoroughly with DCM (5x) to remove excess base.

    • Perform a qualitative test (e.g., Kaiser test) to confirm the presence of a free primary amine.

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the Boc-protected amino acid (3-4 equivalents relative to resin substitution) with a suitable coupling agent (see Table 1) in a minimal amount of N,N-Dimethylformamide (DMF) or DCM.

    • Add the activated amino acid solution to the neutralized resin.

    • Agitate at room temperature for 1-2 hours, or until the coupling reaction is complete (monitor with Kaiser test).

    • Drain the reaction solution and wash the resin with DCM (3x), IPA (2x), and DCM (3x).

Protocol 2: N-Terminal Palmitoylation (Boc-C16-COOH Coupling)

This step is performed after the final amino acid has been added and its Nα-Boc group has been removed as per Protocol 1.

  • Preparation: Ensure the N-terminus of the resin-bound peptide is deprotected and neutralized (steps 2 & 3 of Protocol 1).

  • Activation of Palmitic Acid:

    • In a separate vessel, dissolve palmitic acid (4 equivalents) and an activating agent such as HOBt (4.4 equivalents) in a suitable solvent like NMP/DCE (1:1 v/v).[4]

    • Add the coupling reagent, for example, DIC (4 equivalents), to the solution and allow it to pre-activate for 10-15 minutes.[4]

  • Coupling Reaction:

    • Add the activated palmitic acid solution to the resin.

    • Agitate the mixture at room temperature. Due to the steric hindrance and hydrophobicity of the fatty acid, an extended reaction time (e.g., 4 hours to overnight) may be required for complete acylation.[4]

    • Monitor the reaction for the disappearance of free amines using a qualitative test (Kaiser test).

  • Washing:

    • Once the coupling is complete, drain the solution.

    • Wash the resin extensively to remove excess reagents. A typical wash sequence is: NMP (5x), DCM (5x), and IPA (3x).[4]

    • Dry the lipopeptidyl-resin under vacuum.

Caption: On-resin coupling of palmitic acid to the N-terminus of a peptide.

Protocol 3: Cleavage and Deprotection

Caution: Strong acids like HF and TFMSA are extremely hazardous and require specialized equipment and safety precautions.[1] These procedures must be performed by trained personnel in a properly ventilated fume hood.

  • Preparation: Place the dried lipopeptidyl-resin in a suitable reaction vessel (e.g., a Teflon vessel for HF cleavage).

  • Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence. A common "low-high" HF procedure is often used. For a standard cleavage, a cocktail may consist of the strong acid with scavengers (e.g., anisole, p-cresol, thioanisole) to protect sensitive residues from cationic species generated during deprotection.

  • Cleavage Reaction:

    • Cool the reaction vessel (e.g., to 0 °C).

    • Add the cleavage cocktail to the resin.

    • Stir the mixture at 0-5 °C for 1-2 hours.

  • Work-up:

    • Evaporate the strong acid under a stream of nitrogen.

    • Precipitate the crude lipopeptide by adding cold diethyl ether.

    • Wash the precipitate several times with cold ether to remove scavengers and soluble byproducts.

    • Centrifuge to pellet the peptide, decant the ether, and dry the crude product under vacuum.

Data Presentation

While yields are sequence-dependent, the direct coupling of palmitic acid can be achieved with high efficiency using standard activation methods.

Table 1: Reagents for Palmitic Acid Coupling

ComponentReagentEquivalents (rel. to resin)Solvent(s)Typical Reaction Time
Fatty AcidPalmitic Acid (C16H32O2)4.0NMP, DCM4 - 16 hours
Coupling AgentDIC (N,N'-Diisopropylcarbodiimide)4.0NMP, DCM
AdditiveHOBt (1-Hydroxybenzotriazole)4.4NMP
Alternative
Coupling AgentHBTU / HATU3.9DMF, NMP2 - 6 hours
BaseDIEA (N,N'-Diisopropylethylamine) / TMP6.0 - 8.0DMF, NMP

Note: Equivalents and reaction times are starting points and may require optimization based on the peptide sequence and steric hindrance at the N-terminus.

Conclusion

The Boc-SPPS strategy provides an effective and reliable method for synthesizing N-terminally palmitoylated peptides. The direct coupling of palmitic acid to the resin-bound peptide is a straightforward extension of the standard synthesis cycle. Careful selection of coupling reagents and optimization of reaction times are crucial for achieving high yields and purity. The resulting lipopeptides are valuable tools for studying protein-lipid interactions, developing drug delivery systems, and creating novel therapeutics with enhanced membrane association properties.

References

Step-by-Step Guide for Synthesizing a PROTAC with Boc-C16-COOH

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the body's natural protein degradation machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of two key moieties: a "warhead" that binds to the target protein of interest (POI) and a ligand that recruits an E3 ubiquitin ligase. These two components are connected by a chemical linker, the nature of which can significantly influence the PROTAC's efficacy, solubility, and cell permeability.

This document provides a detailed, step-by-step guide for the synthesis of a PROTAC utilizing a long-chain aliphatic linker, specifically Boc-C16-COOH. This linker provides a significant separation between the warhead and the E3 ligase ligand, which can be crucial for the formation of a productive ternary complex (POI-PROTAC-E3 ligase). The Boc (tert-butyloxycarbonyl) protecting group on the carboxylic acid allows for a modular and controlled synthetic approach.

The following protocol outlines a general strategy that can be adapted for various warheads and E3 ligase ligands. For the purpose of this guide, we will describe the synthesis of a hypothetical PROTAC targeting a kinase of interest and recruiting the Cereblon (CRBN) E3 ligase.

Signaling Pathway and Experimental Workflow

The synthesis of a PROTAC is a multi-step process that involves the sequential coupling of the linker to the E3 ligase ligand and the warhead. The general workflow is depicted below.

PROTAC_Synthesis_Workflow cluster_0 Step 1: Coupling of Linker to E3 Ligase Ligand cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Coupling of Warhead cluster_3 Step 4: Purification and Characterization This compound This compound Amide_Coupling_1 Amide Coupling (e.g., HATU, DIPEA) This compound->Amide_Coupling_1 E3_Ligase_Ligand_NH2 E3 Ligase Ligand (e.g., Pomalidomide-amine) E3_Ligase_Ligand_NH2->Amide_Coupling_1 Boc_Linker_E3 Boc-C16-E3 Ligase Conjugate Amide_Coupling_1->Boc_Linker_E3 Boc_Deprotection Boc Deprotection (e.g., TFA/DCM) Boc_Linker_E3->Boc_Deprotection H2N_Linker_E3 H2N-C16-E3 Ligase Conjugate Boc_Deprotection->H2N_Linker_E3 Amide_Coupling_2 Amide Coupling (e.g., HATU, DIPEA) H2N_Linker_E3->Amide_Coupling_2 Warhead_COOH Warhead-COOH (e.g., Kinase Inhibitor) Warhead_COOH->Amide_Coupling_2 Final_PROTAC Final PROTAC Amide_Coupling_2->Final_PROTAC Purification Purification (HPLC) Final_PROTAC->Purification Characterization Characterization (NMR, MS) Purification->Characterization

Caption: General workflow for the synthesis of a PROTAC using this compound.

Experimental Protocols

This section provides detailed methodologies for the key steps in the synthesis of a PROTAC using this compound.

Materials and Reagents
  • This compound

  • E3 Ligase Ligand with a free amine (e.g., 4-aminopomalidomide)

  • Warhead with a free carboxylic acid (e.g., a kinase inhibitor)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • TFA (Trifluoroacetic acid)

  • DCM (Dichloromethane)

  • DMF (Dimethylformamide)

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate, Methanol)

  • Solvents for HPLC (e.g., Acetonitrile, Water, Formic Acid or TFA)

Step 1: Synthesis of Boc-C16-Pomalidomide (Amide Coupling)
  • To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the reaction mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add the E3 ligase ligand with a free amine (e.g., 4-aminopomalidomide, 1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of hexanes and ethyl acetate) to afford the Boc-C16-E3 ligase conjugate.

Parameter Value
Reactants This compound, 4-aminopomalidomide
Reagents HATU, DIPEA
Solvent DMF
Temperature Room Temperature
Reaction Time 12-16 hours
Typical Yield 70-85%
Step 2: Deprotection of Boc-C16-Pomalidomide
  • Dissolve the Boc-C16-E3 ligase conjugate (1.0 eq) in a mixture of DCM and TFA (e.g., 1:1 or 4:1 v/v).

  • Stir the solution at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.

  • Remove the solvent and excess TFA under reduced pressure. Co-evaporate with DCM (3x) to ensure complete removal of residual TFA.

  • The resulting amine-TFA salt is typically used in the next step without further purification.

Parameter Value
Reactant Boc-C16-Pomalidomide
Reagents TFA, DCM
Temperature Room Temperature
Reaction Time 1-2 hours
Typical Yield >95% (crude)
Step 3: Synthesis of the Final PROTAC (Amide Coupling)
  • To a solution of the warhead-COOH (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the reaction mixture at room temperature for 15 minutes.

  • Add a solution of the deprotected H2N-C16-E3 ligase conjugate (amine-TFA salt, 1.1 eq) and additional DIPEA (1.1 eq to neutralize the TFA salt) in DMF to the activated warhead solution.

  • Stir the reaction at room temperature for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, work up the reaction as described in Step 1.

  • Purify the crude product to obtain the final PROTAC. Due to the lipophilic nature of the C16 linker, purification is best achieved by reverse-phase preparative HPLC.

Parameter Value
Reactants Warhead-COOH, H2N-C16-Pomalidomide
Reagents HATU, DIPEA
Solvent DMF
Temperature Room Temperature
Reaction Time 12-16 hours
Typical Yield 40-60%
Step 4: Purification and Characterization

Purification:

  • The final PROTAC is typically purified by reverse-phase preparative HPLC using a C18 column.

  • A common mobile phase system is a gradient of acetonitrile in water, often with a small amount of formic acid or TFA (e.g., 0.1%) to improve peak shape.

Characterization:

  • ¹H and ¹³C NMR: To confirm the structure of the final PROTAC and key intermediates. The long alkyl chain will show characteristic broad signals in the aliphatic region of the ¹H NMR spectrum.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and elemental composition of the synthesized PROTAC.

Technique Purpose Expected Observations for a C16-linked PROTAC
¹H NMR Structural confirmationSignals corresponding to the warhead, E3 ligase ligand, and a broad multiplet for the -(CH₂)₁₄- protons of the linker.
¹³C NMR Structural confirmationResonances for all carbons, including those of the warhead, E3 ligase ligand, and the repeating methylene units of the C16 linker.
HRMS (ESI) Molecular weight confirmationA prominent [M+H]⁺ or [M+Na]⁺ ion corresponding to the calculated exact mass of the final PROTAC.

Logical Relationship of PROTAC Synthesis

The synthesis follows a logical progression of coupling and deprotection steps to assemble the final heterobifunctional molecule.

PROTAC_Logic Start Starting Materials: - this compound - E3 Ligase Ligand-NH2 - Warhead-COOH Step1 Couple Linker to E3 Ligase Ligand Start->Step1 Intermediate1 Boc-Protected Intermediate Step1->Intermediate1 Step2 Remove Boc Protecting Group Intermediate1->Step2 Intermediate2 Deprotected Amine Intermediate Step2->Intermediate2 Step3 Couple Warhead to Linker-E3 Ligand Intermediate2->Step3 Crude_PROTAC Crude PROTAC Step3->Crude_PROTAC Purification Purify Final Product Crude_PROTAC->Purification Final_PROTAC Pure PROTAC Purification->Final_PROTAC

Caption: Logical flow of the PROTAC synthesis process.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of a PROTAC utilizing a this compound linker. By following these step-by-step instructions, researchers can successfully synthesize and purify these complex molecules for further biological evaluation. The modular nature of this synthetic route allows for the facile generation of a library of PROTACs with different warheads and E3 ligase ligands, which is essential for the optimization of this promising therapeutic modality. Careful purification and thorough characterization are critical to ensure the quality and integrity of the final PROTAC.

Application Notes and Protocols for Boc-C16-COOH in Targeted Cancer Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-C16-COOH is a bifunctional linker molecule integral to the development of targeted cancer therapies. Its chemical structure features a tert-Butyloxycarbonyl (Boc) protected amine and a terminal carboxylic acid, connected by a 16-carbon alkyl chain. This non-cleavable linker is primarily utilized in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), two leading strategies in precision oncology.[1][2]

The long C16 alkyl chain provides spatial separation between the targeting moiety (like an antibody or a small molecule ligand) and the therapeutic payload (a cytotoxic agent or an E3 ligase ligand). This separation is crucial for maintaining the biological activity of both components. The terminal carboxylic acid and the Boc-protected amine serve as versatile chemical handles for conjugation.

This document provides detailed application notes and representative protocols for the use of this compound in the development of targeted cancer therapies. While specific data for this compound is limited in publicly available literature, the following protocols and data are based on established methodologies for similar long-chain alkyl linkers in ADC and PROTAC development and are intended to serve as a comprehensive guide.

Application in PROTACs

In the context of PROTACs, this compound can serve as the linker connecting a target protein-binding ligand (warhead) and an E3 ubiquitin ligase-binding ligand. The length and flexibility of the C16 alkyl chain can be critical for the formation of a stable ternary complex (Target Protein-PROTAC-E3 Ligase), which is a prerequisite for target protein ubiquitination and subsequent degradation by the proteasome.[3]

Representative Experimental Protocol: Synthesis of a BRD4-Targeting PROTAC

This protocol describes a representative synthesis of a PROTAC targeting the BRD4 protein, a key epigenetic reader implicated in various cancers, using a this compound-like linker.

Materials:

  • JQ1 (BRD4 inhibitor) with a free amine

  • Pomalidomide (E3 ligase ligand) with a free amine

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Standard laboratory glassware and purification equipment (e.g., HPLC)

Procedure:

  • Activation of this compound:

    • Dissolve this compound (1 eq) and NHS (1.1 eq) in dry DCM.

    • Add DCC (1.1 eq) at 0°C and stir the mixture for 4 hours at room temperature.

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Evaporate the solvent to obtain the Boc-C16-NHS ester.

  • Conjugation to Pomalidomide:

    • Dissolve the Boc-C16-NHS ester (1 eq) and pomalidomide (1 eq) in DMF.

    • Add DIPEA (2 eq) and stir the reaction overnight at room temperature.

    • Purify the product (Boc-C16-Pomalidomide) by HPLC.

  • Boc Deprotection:

    • Dissolve Boc-C16-Pomalidomide (1 eq) in a 1:1 mixture of TFA and DCM.

    • Stir for 1 hour at room temperature.

    • Evaporate the solvent to yield the amine-C16-Pomalidomide TFA salt.

  • Final Conjugation to JQ1:

    • Activate the carboxylic acid of a JQ1 derivative using DCC/NHS as described in step 1.

    • React the activated JQ1 with the amine-C16-Pomalidomide TFA salt (1 eq) in DMF with DIPEA (3 eq).

    • Stir overnight at room temperature.

    • Purify the final PROTAC conjugate by HPLC.

Diagram of PROTAC Synthesis Workflow

PROTAC_Synthesis cluster_activation Step 1: Linker Activation cluster_conjugation1 Step 2: First Conjugation cluster_deprotection Step 3: Deprotection cluster_conjugation2 Step 4: Final Conjugation Boc_C16_COOH This compound DCC_NHS DCC, NHS Boc_C16_COOH->DCC_NHS Boc_C16_NHS Boc-C16-NHS DCC_NHS->Boc_C16_NHS Pomalidomide Pomalidomide Boc_C16_NHS->Pomalidomide DIPEA, DMF Boc_C16_Pomalidomide Boc-C16-Pomalidomide Pomalidomide->Boc_C16_Pomalidomide TFA TFA Boc_C16_Pomalidomide->TFA Amine_C16_Pomalidomide Amine-C16-Pomalidomide TFA->Amine_C16_Pomalidomide JQ1_NHS Activated JQ1 Amine_C16_Pomalidomide->JQ1_NHS DIPEA, DMF Final_PROTAC Final PROTAC JQ1_NHS->Final_PROTAC

Caption: A representative workflow for the synthesis of a BRD4-targeting PROTAC.

In Vitro Evaluation of PROTAC Activity

1. Western Blot for Protein Degradation

  • Objective: To quantify the degradation of the target protein (e.g., BRD4) in cancer cells.

  • Protocol:

    • Seed cancer cells (e.g., MCF-7 for ERα, HeLa for BRD4) in 6-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the PROTAC for 24 hours.

    • Lyse the cells and quantify protein concentration using a BCA assay.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Probe with primary antibodies against the target protein and a loading control (e.g., β-actin).

    • Incubate with a secondary antibody and visualize bands.

    • Quantify band intensities to determine DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

2. Cell Viability Assay

  • Objective: To determine the cytotoxic effect of the PROTAC on cancer cells.

  • Protocol:

    • Seed cancer cells in 96-well plates.

    • Treat with a serial dilution of the PROTAC for 72 hours.

    • Add a viability reagent (e.g., CellTiter-Glo®) and measure luminescence.

    • Calculate the IC50 value (concentration for 50% inhibition of cell growth).

PROTAC (Representative) Target Protein Cell Line DC50 (nM) Dmax (%) IC50 (nM)
PROTAC-Alkyl-1BRD4HeLa25>9050
PROTAC-Alkyl-2ERαMCF-715>9530
In Vivo Evaluation of PROTAC Efficacy

1. Mouse Xenograft Model

  • Objective: To assess the anti-tumor efficacy of the PROTAC in a living organism.

  • Protocol:

    • Implant human cancer cells subcutaneously into immunocompromised mice.

    • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize mice into vehicle control and treatment groups.

    • Administer the PROTAC via a suitable route (e.g., intraperitoneal injection) at a specified dose and schedule.

    • Measure tumor volume and mouse body weight regularly.

    • At the end of the study, excise tumors for pharmacodynamic analysis (e.g., Western blot for target protein levels).

Treatment Group Dose (mg/kg) Schedule Tumor Growth Inhibition (%)
Vehicle Control-Daily0
PROTAC-Alkyl-150Daily75

Diagram of In Vivo Study Workflow

InVivo_Workflow start Tumor Cell Implantation tumor_growth Tumor Growth Monitoring start->tumor_growth randomization Randomization tumor_growth->randomization treatment Treatment Administration randomization->treatment monitoring Tumor & Body Weight Measurement treatment->monitoring endpoint Study Endpoint monitoring->endpoint analysis Pharmacodynamic Analysis endpoint->analysis

Caption: A typical workflow for an in vivo xenograft study.

Application in Antibody-Drug Conjugates (ADCs)

In ADCs, a non-cleavable linker like this compound connects a monoclonal antibody to a cytotoxic payload. The stability of the non-cleavable linker ensures that the payload is only released upon lysosomal degradation of the antibody within the target cancer cell, minimizing off-target toxicity.[]

Representative Experimental Protocol: Synthesis of a Trastuzumab-MMAE ADC

This protocol outlines a representative synthesis of an ADC using the anti-HER2 antibody Trastuzumab and the cytotoxic agent monomethyl auristatin E (MMAE).

Materials:

  • Trastuzumab

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • This compound

  • Maleimide-PEG4-NHS ester

  • MMAE

  • Standard buffers (e.g., PBS) and purification systems (e.g., size exclusion chromatography)

Procedure:

  • Antibody Reduction:

    • Partially reduce the interchain disulfide bonds of Trastuzumab with TCEP to generate free thiol groups.

    • Purify the reduced antibody using a desalting column.

  • Linker-Payload Synthesis:

    • Synthesize a maleimide-C16-MMAE conjugate using chemistry analogous to the PROTAC synthesis described above, where the maleimide group is introduced for reaction with the antibody's thiols.

  • Conjugation:

    • React the reduced Trastuzumab with the maleimide-C16-MMAE linker-payload in PBS buffer.

    • Allow the reaction to proceed for 2 hours at room temperature.

    • Quench the reaction with N-acetylcysteine.

  • Purification and Characterization:

    • Purify the ADC using size exclusion chromatography.

    • Characterize the ADC to determine the drug-to-antibody ratio (DAR) using techniques like hydrophobic interaction chromatography (HIC) or mass spectrometry.

Diagram of ADC Synthesis and Action

ADC_Concept cluster_synthesis ADC Synthesis cluster_action Mechanism of Action Antibody Antibody Linker_Payload Linker-Payload (C16-MMAE) Antibody->Linker_Payload Conjugation ADC ADC Linker_Payload->ADC Tumor_Cell Tumor Cell ADC->Tumor_Cell Binding Internalization Internalization Tumor_Cell->Internalization Lysosome Lysosome Internalization->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Cell_Death Cell Death Payload_Release->Cell_Death

Caption: The synthesis and mechanism of action of an Antibody-Drug Conjugate.

In Vitro Evaluation of ADC Activity

1. Cytotoxicity Assay

  • Objective: To determine the potency of the ADC against antigen-positive and antigen-negative cancer cell lines.

  • Protocol:

    • Seed HER2-positive (e.g., SK-BR-3) and HER2-negative (e.g., MDA-MB-231) cells in 96-well plates.

    • Treat with serial dilutions of the ADC, the unconjugated antibody, and free MMAE.

    • After 96 hours, assess cell viability.

    • Calculate IC50 values.

Compound SK-BR-3 (HER2+) IC50 (nM) MDA-MB-231 (HER2-) IC50 (nM)
Trastuzumab-C16-MMAE0.5>1000
Trastuzumab>1000>1000
Free MMAE0.10.1

Conclusion

This compound is a valuable linker for the construction of sophisticated targeted cancer therapies. Its long alkyl chain provides necessary spacing, while its terminal functional groups allow for versatile conjugation chemistry. The representative protocols and data presented here, based on established methodologies for similar linkers, provide a framework for researchers to design and evaluate novel ADCs and PROTACs incorporating this compound or analogous structures. Careful optimization of the linker length and composition is crucial for achieving the desired therapeutic window and efficacy in the development of next-generation cancer treatments.

References

Application Notes and Protocols for Boc Deprotection in Acidic Medium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a cornerstone in modern organic synthesis, particularly in peptide synthesis and the development of active pharmaceutical ingredients, for the protection of amine functionalities.[1] Its widespread use is attributed to its stability across a broad spectrum of reaction conditions, including basic, nucleophilic, and catalytic hydrogenation environments, coupled with its straightforward removal under acidic conditions.[1][2] This document provides detailed application notes, experimental protocols, and comparative data for the acidic deprotection of Boc-protected amines.

Mechanism of Acid-Catalyzed Boc Deprotection

The cleavage of the Boc group in an acidic medium is a well-established and efficient process. The reaction is initiated by the protonation of the carbamate's carbonyl oxygen by an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][2] This protonation weakens the tert-butyl-oxygen bond, leading to the fragmentation of the protonated intermediate. This fragmentation yields a stable tert-butyl cation, carbon dioxide, and the free amine.[1][3][4] The tert-butyl cation can be subsequently scavenged by nucleophiles present in the reaction mixture or can deprotonate to form isobutylene gas.[1][3]

Comparative Data of Acidic Deprotection Reagents

The choice of the acidic reagent for Boc deprotection is critical and often depends on the substrate's sensitivity to acidic conditions and the desired reaction scale. The following table summarizes the typical reaction conditions and outcomes for commonly used acidic reagents.

ReagentTypical ConditionsReaction TimeAdvantagesDisadvantages
Trifluoroacetic Acid (TFA) 20-50% in Dichloromethane (DCM) at room temperature[2]0.5 - 4 hours[1][2]Highly effective and volatile, allowing for easy removal.[2]Corrosive, toxic, and not environmentally friendly.[5] Can lead to side reactions with sensitive substrates.
Hydrochloric Acid (HCl) 4M solution in 1,4-dioxane or ethyl acetate at room temperature[1][2]1 - 12 hours[1][2]Cost-effective and readily available.[2] The product often precipitates as the hydrochloride salt, simplifying isolation.[1]Can be less selective and may lead to chlorinated byproducts.[2] 1,4-dioxane is a suspected carcinogen.[6]
p-Toluenesulfonic Acid (pTSA) Used as a deep eutectic solvent with choline chloride or in DCM/THF[5]10 - 60 minutes[5]Milder, cheaper, and more environmentally friendly alternative to TFA.[5]Purification can sometimes be challenging.[5]

Experimental Protocols

Below are detailed protocols for the deprotection of Boc-protected amines using trifluoroacetic acid and hydrochloric acid.

Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

Materials:

  • Boc-protected amine

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Dissolve the Boc-protected amine (1.0 equivalent) in anhydrous dichloromethane.

  • To the stirred solution, add trifluoroacetic acid to a final concentration of 20-50% (v/v).[2]

  • Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes to a few hours.[1]

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • For work-up, dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[1]

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.[1]

  • Further purification by chromatography may be necessary.

Protocol 2: Boc Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

Materials:

  • Boc-protected amine

  • 4M HCl in 1,4-dioxane

  • Diethyl ether

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Suspend or dissolve the Boc-protected amine (1.0 equivalent) in a 4M solution of HCl in 1,4-dioxane.[1][2]

  • Stir the mixture at room temperature for 1 to 4 hours.[1]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the deprotected amine hydrochloride salt often precipitates from the solution.[1]

  • Collect the solid product by filtration.

  • Wash the collected solid with diethyl ether to remove any non-polar impurities.[1]

  • Dry the product under vacuum to obtain the pure amine hydrochloride salt.

Experimental Workflow and Signaling Pathway Diagrams

To visualize the experimental process and the underlying chemical transformation, the following diagrams are provided.

Boc_Deprotection_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation start Dissolve Boc-protected amine in solvent add_acid Add acidic reagent (e.g., TFA or HCl) start->add_acid 1 react Stir at room temperature add_acid->react 2 monitor Monitor reaction by TLC/LC-MS react->monitor 3 quench Quench/Neutralize (if necessary) monitor->quench 4 extract Extract with organic solvent quench->extract 5 dry Dry and concentrate extract->dry 6 purify Purify (if necessary) dry->purify 7 end Deprotected Amine purify->end 8

Caption: General experimental workflow for acidic Boc deprotection.

Boc_Deprotection_Mechanism cluster_products Products Boc_Amine Boc-Protected Amine Protonated Protonated Intermediate Boc_Amine->Protonated + H⁺ Fragmentation Fragmentation Protonated->Fragmentation Fragmentation Acid H+ Free_Amine Free Amine Fragmentation->Free_Amine CO2 CO₂ Fragmentation->CO2 tButyl_Cation tert-Butyl Cation Fragmentation->tButyl_Cation Isobutylene Isobutylene tButyl_Cation->Isobutylene - H⁺

Caption: Mechanism of acid-catalyzed Boc deprotection.

References

Application Note: Analytical Methods for the Characterization of Boc-C16-COOH Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Boc-C16-COOH is a bifunctional linker featuring a long C16 alkyl chain, a terminal carboxylic acid (COOH), and a tert-butyloxycarbonyl (Boc) protected amine. It is frequently used in the development of bioconjugates, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), where it connects a targeting moiety to a payload molecule.[1] The lipophilic C16 chain can enhance cell membrane permeability, while the terminal groups allow for controlled, sequential conjugation.

Thorough analytical characterization of the final this compound conjugate is critical to confirm its identity, purity, and stability. This ensures the reliability and reproducibility of downstream applications. This document provides detailed protocols for the key analytical techniques required for comprehensive characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy.

Structural Elucidation by NMR Spectroscopy

NMR spectroscopy is the most definitive method for elucidating the precise chemical structure of a conjugate.[2] ¹H NMR confirms the presence of the Boc group and the alkyl chain, while ¹³C NMR verifies the carbon skeleton, including the carbonyl carbons of the Boc group and the newly formed amide bond.

Experimental Protocol: ¹H and ¹³C NMR
  • Objective: To confirm the covalent structure of the conjugate, including the integrity of the Boc group, the C16 alkyl chain, and the linkage to the conjugated molecule.

  • Materials and Reagents:

    • This compound conjugate sample (1-5 mg).

    • Deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD). Select a solvent that fully dissolves the conjugate and has minimal overlapping signals with the analyte.

    • NMR tubes.

  • Instrumentation:

    • NMR Spectrometer (400 MHz or higher for better resolution).

  • Sample Preparation:

    • Dissolve 1-5 mg of the purified conjugate in approximately 0.6-0.7 mL of the chosen deuterated solvent.

    • Vortex briefly to ensure complete dissolution.

    • Transfer the solution to an NMR tube.

  • Instrumental Parameters:

    • ¹H NMR: Acquire spectra at 25°C. Typical spectral width is -2 to 12 ppm. The number of scans depends on the sample concentration (typically 16-64 scans).

    • ¹³C NMR: Acquire spectra at 25°C. Typical spectral width is 0 to 220 ppm. A higher number of scans is required due to the low natural abundance of ¹³C (typically 1024 or more scans).

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, and baseline correction).

    • Integrate the ¹H NMR signals to determine the relative number of protons.

    • Assign peaks to the corresponding protons and carbons based on their chemical shifts, multiplicities, and integration values. The most telling signal for successful Boc protection is the large singlet from the tert-butyl group.[2]

Data Presentation: Expected NMR Chemical Shifts
Functional Group MoietyAtomExpected Chemical Shift (ppm)Notes
Boc Group ¹H (t-butyl)~1.4 ppm (singlet, 9H)Unambiguous evidence of the Boc group.[2][3]
¹³C (quaternary)~80 ppmConfirms the quaternary carbon of the Boc group.[2]
¹³C (methyls)~28 ppmConfirms the methyl carbons of the Boc group.[4]
¹³C (carbonyl)~155-156 ppmConfirms the carbamate carbonyl.[4]
C16 Alkyl Chain ¹H (-CH₂- chain)~1.2-1.3 ppm (broad multiplet)Large integral corresponding to the bulk of the methylene protons.
¹H (α-CH₂ to amide)~2.2-2.4 ppm (triplet)Shifted downfield due to the adjacent carbonyl group.
¹³C (-CH₂- chain)~25-35 ppmMultiple overlapping signals for the long alkyl chain.
Amide Linkage ¹H (-NH-)~5.0-8.0 ppm (broad singlet)Position is solvent-dependent; may be difficult to observe.[3]
¹³C (amide C=O)~170-175 ppmConfirms the formation of the new amide bond post-conjugation.

Molecular Weight Verification by Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight of the final conjugate, thereby verifying a successful conjugation reaction. Electrospray ionization (ESI) is particularly well-suited for analyzing large and polar bioconjugates.[5]

Experimental Protocol: ESI-MS
  • Objective: To determine the molecular mass of the intact conjugate and confirm that it matches the theoretical value.

  • Materials and Reagents:

    • Purified conjugate sample.

    • HPLC-grade solvents (e.g., acetonitrile, methanol, water).

    • Acid modifier (e.g., formic acid, 0.1% v/v) to facilitate protonation.

  • Instrumentation:

    • ESI Mass Spectrometer (e.g., Q-TOF, Orbitrap).

  • Sample Preparation:

    • Dissolve the conjugate in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of approximately 10-100 µg/mL.

  • Instrumental Parameters:

    • Ionization Mode: Positive ion mode is typical for observing [M+H]⁺ or [M+Na]⁺ adducts.

    • Infusion Method: Direct infusion via a syringe pump or coupled with an HPLC system (LC-MS).

    • Mass Range: Set a range that encompasses the expected molecular weight of the conjugate.

    • Source Parameters: Optimize capillary voltage, cone voltage, and source temperature for the specific analyte.

  • Data Analysis:

    • Deconvolute the resulting mass spectrum to determine the zero-charge molecular mass.

    • Compare the observed mass with the calculated theoretical mass of the expected conjugate. A match within a narrow tolerance (e.g., <5 ppm for high-resolution MS) confirms the identity.

Data Presentation: Theoretical vs. Observed Mass
ComponentExample FormulaExample Mass (Da)
Molecule to be Conjugated (e.g., a peptide)C₅₀H₈₀N₁₀O₁₅1069.2
This compound LinkerC₂₁H₄₁NO₄387.6
Water (lost during amide bond formation)H₂O18.0
Theoretical Mass of Conjugate [M] C₇₁H₁₁₉N₁₁O₁₈ 1438.8
Theoretical Mass of Ion [M+H]⁺ C₇₁H₁₂₀N₁₁O₁₈⁺ 1439.8
Observed Mass (from ESI-MS) 1439.7

Purity Assessment by HPLC

Reversed-phase HPLC (RP-HPLC) is the primary method for assessing the purity of this compound conjugates.[6] The hydrophobic C16 chain provides strong retention on nonpolar stationary phases (like C18), allowing for excellent separation from starting materials and reaction byproducts.[7]

Experimental Protocol: RP-HPLC
  • Objective: To separate the final conjugate from unreacted starting materials, reagents, and byproducts, and to quantify its purity.

  • Materials and Reagents:

    • Purified conjugate sample.

    • HPLC-grade water.

    • HPLC-grade organic solvent (typically acetonitrile or methanol).

    • Acid modifier (typically 0.1% trifluoroacetic acid (TFA) or formic acid).

  • Instrumentation:

    • HPLC system with a UV detector and/or an Evaporative Light Scattering Detector (ELSD).

  • Sample Preparation:

    • Dissolve the sample in the initial mobile phase solvent to a concentration of ~1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Instrumental Parameters:

    • Run a gradient elution to effectively separate components with different polarities.

    • Monitor the elution profile using a UV detector at a relevant wavelength (e.g., 220 nm for amide bonds, or a specific wavelength if the conjugate contains a chromophore).

  • Data Analysis:

    • Integrate the area of all peaks in the chromatogram.

    • Calculate the purity of the conjugate as the percentage of the main peak area relative to the total area of all peaks. A pure sample should exhibit a single, sharp peak.

Data Presentation: Typical RP-HPLC Parameters
ParameterTypical Value / Condition
Column C18 or C8, 4.6 x 150 mm, 3.5-5 µm particle size
Mobile Phase A Water + 0.1% TFA
Mobile Phase B Acetonitrile + 0.1% TFA
Gradient 5% to 95% B over 20-30 minutes
Flow Rate 1.0 mL/min
Detection UV at 220 nm and 280 nm
Injection Volume 10-20 µL

Functional Group Analysis by FTIR Spectroscopy

FTIR spectroscopy is a rapid and straightforward technique used to confirm the presence of key functional groups in the conjugate and to verify the formation of the new amide bond.[8]

Experimental Protocol: FTIR
  • Objective: To identify characteristic vibrational frequencies corresponding to the Boc group, alkyl chain, and the newly formed amide linkage.

  • Materials and Reagents:

    • Dry conjugate sample (1-2 mg).

    • Potassium bromide (KBr) for pellet preparation (if applicable).

  • Instrumentation:

    • FTIR Spectrometer with an ATR (Attenuated Total Reflectance) accessory or for use with KBr pellets.

  • Sample Preparation:

    • ATR: Place a small amount of the solid sample directly onto the ATR crystal.

    • KBr Pellet: Mix ~1 mg of sample with ~100 mg of dry KBr powder. Grind to a fine powder and press into a transparent pellet using a hydraulic press.

  • Instrumental Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: Average 16-32 scans to improve the signal-to-noise ratio.

  • Data Analysis:

    • Identify characteristic absorption bands. The disappearance of the broad O-H stretch from the carboxylic acid and the appearance of the amide I and II bands are strong indicators of successful conjugation.[9][10]

Data Presentation: Key FTIR Vibrational Frequencies
Functional GroupBond VibrationExpected Wavenumber (cm⁻¹)Indication
Boc Group C=O Stretch1680-1720Presence of the Boc protecting group.[2]
C16 Alkyl Chain C-H Stretch2850-2960Presence of the long aliphatic chain.[8][11]
Amide Linkage N-H Stretch3300-3500Presence of the amide bond.
C=O Stretch (Amide I)1630-1680Formation of the new amide bond.[9]
N-H Bend (Amide II)1510-1550Formation of the new amide bond.
Carboxylic Acid O-H Stretch2500-3300 (broad)Disappearance of this band indicates complete conjugation.[10]

Integrated Analytical Workflow

A logical workflow ensures that all critical quality attributes of the this compound conjugate are assessed. The process begins with a purity check by HPLC, followed by identity confirmation with MS, and finally, detailed structural verification by NMR. FTIR serves as a rapid preliminary check.

G cluster_0 Synthesis & Purification synthesis Conjugation Reaction (Molecule + this compound) purification Purification (e.g., Preparative HPLC) synthesis->purification hplc Purity Assessment RP-HPLC purification->hplc Purity > 95%? ftir Functional Group Check FTIR purification->ftir ms Identity Confirmation ESI-MS hplc->ms Yes nmr Structural Verification ¹H & ¹³C NMR ms->nmr Correct Mass? final_product Characterized Conjugate nmr->final_product Correct Structure?

Caption: Workflow for synthesis, purification, and characterization of this compound conjugates.

Complementary Nature of Analytical Techniques

No single technique provides a complete picture. The power of this workflow lies in the complementary information provided by each method, leading to a comprehensive and reliable characterization of the final product.

G cluster_info cluster_methods center This compound Conjugate HPLC HPLC center->HPLC MS Mass Spec center->MS NMR NMR center->NMR FTIR FTIR center->FTIR purity Purity & Homogeneity identity Molecular Weight structure Covalent Structure groups Functional Groups HPLC->purity MS->identity NMR->structure FTIR->groups

Caption: Relationship between analytical methods and the information they provide.

References

Troubleshooting & Optimization

How to improve low yield in Boc-C16-COOH coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield of their Boc-C16-COOH coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for low yield in a this compound coupling reaction?

Low yields in the coupling of this compound, a long-chain fatty acid, are often attributed to several factors:

  • Steric Hindrance: The bulky C16 alkyl chain can physically obstruct the approach of the coupling reagents and the amine, slowing down or preventing the formation of the amide bond. This is a common issue with sterically hindered amino acids or long-chain fatty acids.[1][2]

  • Poor Solubility: The long hydrophobic C16 chain can decrease the solubility of the starting material or intermediates in common reaction solvents, leading to a heterogeneous reaction mixture and reduced reaction rates.

  • Suboptimal Coupling Reagents: Not all coupling reagents are effective for sterically demanding reactions. The choice of reagent is critical for activating the carboxylic acid efficiently without causing side reactions.[3][4]

  • Side Reactions: Inefficient activation or coupling can lead to side reactions, such as the formation of guanidine byproducts if an excess of a uronium-based reagent reacts directly with the free amine.[3] Racemization at the C-terminal amino acid residue can also occur.[5]

  • Inadequate Reaction Conditions: Factors such as temperature, reaction time, solvent, and the choice of base can significantly impact the reaction outcome.

Q2: How can I overcome steric hindrance from the long C16 chain?

Addressing steric hindrance is crucial for improving yield. Consider the following strategies:

  • Select a More Powerful Coupling Reagent: Uronium/aminium salts like HATU, HCTU, or COMU, and phosphonium salts like PyAOP or PyBOP are generally more effective for hindered couplings than carbodiimides like DCC or EDC alone.[6][7][8] HATU is often preferred for its high reactivity and ability to minimize racemization.[7][8]

  • Increase Reaction Time and Temperature: Allowing the reaction to proceed for a longer duration (e.g., overnight) can help drive a slow, sterically hindered coupling to completion.[1] Cautiously increasing the temperature can also help overcome the activation energy barrier, but must be monitored to prevent racemization.[1]

  • Convert to a More Reactive Intermediate: An alternative to in-situ activation is to first convert the this compound to a more reactive species like an acyl fluoride. Acyl fluorides can be generated in situ under mild conditions and are effective for coupling sterically hindered substrates.[2]

Q3: Which coupling reagents are recommended for this compound, and how do they compare?

The choice of coupling reagent is critical. Reagents that form highly reactive esters are preferred for challenging couplings.

Table 1: Comparison of Common Coupling Reagents for Hindered Couplings

Coupling ReagentClassActivating Additive (if needed)AdvantagesDisadvantages
HATU Uronium/Aminium SaltNone (contains HOAt)High reactivity, fast reaction times, low racemization.[7][8] Excellent for hindered couplings.More expensive. Excess reagent can cap the amine via guanidinylation.[7][8]
HBTU / TBTU Uronium/Aminium SaltNone (contains HOBt)Efficient and widely used.[7]Less reactive than HATU. Can also cause guanidinylation if used in excess.[8]
PyBOP Phosphonium SaltNone (contains HOBt)High coupling efficiency with low racemization risk.[4][9] Does not cause guanidinylation.The byproduct (HMPA) from the related BOP reagent is carcinogenic.[8] Solutions have moderate stability.
COMU Uronium/Aminium SaltNone (contains Oxyma Pure)Generates highly reactive esters, comparable to HATU.[8] Byproducts are water-soluble, simplifying workup.[8]More recent, may be less readily available than older reagents.
EDC / DCC CarbodiimideHOBt or HOAtInexpensive and common.Generally less efficient for hindered couplings.[5] DCC byproduct (DCU) is poorly soluble and can be difficult to remove.
Q4: What are the optimal reaction conditions (solvent, base, temperature) for this type of coupling?

Optimizing reaction conditions is key to maximizing yield.

  • Solvent: Dichloromethane (DCM) and Dimethylformamide (DMF) are common solvents for peptide coupling. For the hydrophobic this compound, a less polar solvent like DCM or a mixture like DCM/DMF might be beneficial to ensure all components remain in solution.

  • Base: A non-nucleophilic base is required. Diisopropylethylamine (DIPEA or DIEA) is the most common choice. Typically, 2-3 equivalents are used.

  • Temperature: Most couplings are performed at room temperature. If the reaction is slow due to steric hindrance, the temperature can be gently increased to 30-40°C. However, higher temperatures increase the risk of racemization.

  • Stoichiometry: A slight excess of the carboxylic acid and coupling reagent (e.g., 1.1 to 1.5 equivalents) relative to the amine is often used to drive the reaction to completion.

Troubleshooting Guide

Below is a troubleshooting workflow to diagnose and solve low-yield issues.

G Troubleshooting Workflow for Low Coupling Yield start Low Yield in this compound Coupling cause1 Poor Reagent Activation? start->cause1 cause2 Steric Hindrance? start->cause2 cause3 Poor Solubility? start->cause3 cause4 Side Reactions? start->cause4 sol1a Check reagent quality and age. Use fresh reagents. cause1->sol1a Yes sol1b Ensure anhydrous conditions. cause1->sol1b Yes sol2a Switch to a stronger coupling reagent (e.g., HATU, COMU, PyAOP). cause2->sol2a Yes sol2b Increase reaction time and/or temperature (e.g., 24h, 40°C). cause2->sol2b Yes sol2c Convert acid to acyl fluoride before coupling. cause2->sol2c Yes sol3a Use a co-solvent (e.g., DCM/DMF). Test different solvent systems. cause3->sol3a Yes sol3b Ensure vigorous stirring. cause3->sol3b Yes sol4a Use phosphonium reagents (PyBOP) to avoid guanidinylation. cause4->sol4a Yes sol4b Add racemization suppressant (HOBt, HOAt) if not in reagent. cause4->sol4b Yes

Caption: Troubleshooting workflow for low coupling efficiency.

Experimental Protocols

General Protocol for this compound Coupling using HATU

This protocol outlines a standard manual procedure for a solution-phase coupling reaction. Adjustments may be necessary based on the specific amine substrate.

Materials:

  • This compound (1.2 equivalents)

  • Amine substrate (1.0 equivalent)

  • HATU (1.2 equivalents)

  • DIPEA (2.5 equivalents)

  • Anhydrous DMF or DCM

Procedure:

  • Preparation: In a clean, dry, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.2 eq.) and HATU (1.2 eq.) in anhydrous DMF.

  • Activation: Stir the solution at room temperature for 10-15 minutes. This pre-activation step forms the reactive HOAt ester.

  • Amine Addition: In a separate flask, dissolve the amine substrate (1.0 eq.) in a minimal amount of anhydrous DMF. Add this solution to the activated carboxylic acid mixture.

  • Base Addition: Add DIPEA (2.5 eq.) to the reaction mixture dropwise. The solution may change color.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS). For this sterically hindered coupling, a reaction time of 12-24 hours may be required.

  • Workup:

    • Once the reaction is complete, dilute the mixture with a suitable organic solvent like Ethyl Acetate.

    • Wash the organic layer sequentially with a weak acid (e.g., 5% citric acid solution), a weak base (e.g., 5% sodium bicarbonate solution), and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product using flash column chromatography to obtain the desired amide.

Reaction Mechanism Overview

The fundamental process of an amide coupling reaction involves the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine.

G General Amide Coupling Mechanism sub1 This compound + R'-NH2 intermediate Activated Intermediate (e.g., OAt-Ester) sub1->intermediate Activation reagent Coupling Reagent (e.g., HATU) + Base (DIPEA) reagent->intermediate product Final Amide Product (Boc-C16-CONHR') intermediate->product Nucleophilic Attack by R'-NH2 byproducts Byproducts (e.g., HOUrea, Salts) product->byproducts

Caption: General mechanism of amide bond formation.

References

Troubleshooting poor solubility of Boc-C16-COOH in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and answers to frequently asked questions regarding the poor solubility of Boc-C16-COOH in aqueous buffers. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in my aqueous buffer?

A1: this compound is a highly hydrophobic molecule due to its long C16 alkyl chain.[1][2] Its solubility in water is extremely low. The carboxylic acid group offers some potential for solubility, but in its protonated form (at acidic or neutral pH), the molecule remains largely insoluble.[2][3][4] The bulky, nonpolar Boc (tert-butyloxycarbonyl) group further contributes to its hydrophobicity.

Q2: What is the pKa of this compound and why is it important?

Q3: Can I use organic solvents to dissolve this compound?

A3: Yes, using a water-miscible organic co-solvent is the recommended first step for preparing a high-concentration stock solution. Dimethyl sulfoxide (DMSO) and ethanol are commonly used for this purpose.[6][7][8] A stock solution in an organic solvent can then be diluted into your final aqueous buffer. However, direct dilution can sometimes lead to precipitation if the final concentration of the organic solvent is too low to maintain solubility.

Q4: I dissolved this compound in DMSO, but it precipitated when I added it to my buffer. What should I do?

A4: This is a common issue known as "salting out" or precipitation upon dilution. Here are several strategies to overcome this:

  • Increase the pH of your aqueous buffer: Ensure your final buffer pH is above 7.0, preferably in the range of 7.5-8.5, to keep the carboxyl group deprotonated and more soluble.

  • Use a detergent: Incorporating a detergent into your aqueous buffer can help to keep the hydrophobic this compound molecule in solution by forming micelles.

  • Use a carrier protein: For cell-based assays, complexing the fatty acid with fatty acid-free Bovine Serum Albumin (BSA) is a very effective method to maintain its solubility and facilitate its delivery to cells.[8][9][10]

  • Optimize the dilution process: Add the organic stock solution to the aqueous buffer slowly while vortexing or stirring to promote rapid mixing and prevent localized high concentrations that can trigger precipitation.

Q5: Will heating help dissolve this compound?

A5: Gentle warming can aid in the initial dissolution of this compound in an organic solvent like DMSO.[6] For instance, warming to 60°C with sonication is a recommended method for preparing a DMSO stock solution.[6] However, be cautious about the temperature stability of other components in your final aqueous buffer. Also, a solution that requires heat to dissolve may precipitate as it cools to room temperature.

Q6: Are there any pH constraints I should be aware of?

A6: Yes, the Boc protecting group is sensitive to acidic conditions and can be cleaved.[7][10] Therefore, you should avoid using acidic buffers (pH < 6) for dissolving or storing this compound.

Troubleshooting Guide

This section provides a step-by-step approach to successfully solubilizing this compound.

Problem: Difficulty in preparing a stock solution.

Solution: Prepare a high-concentration stock solution in an appropriate organic solvent.

  • Recommended Solvent: Dimethyl sulfoxide (DMSO).

  • Protocol:

    • Weigh the desired amount of this compound.

    • Add DMSO to achieve a high concentration, for example, 100 mg/mL (269.85 mM).[6]

    • Aid dissolution by gently warming the solution to 60°C and using an ultrasonic bath.[6]

    • Ensure the solid is completely dissolved before storing. Store stock solutions at -20°C or -80°C for long-term stability.[6]

Problem: Precipitation upon dilution of the stock solution into an aqueous buffer.

Here are three recommended methods to address this issue.

Method 1: pH-Adjusted Buffer

This method is suitable for experiments where the presence of a mild base is acceptable.

Principle: By increasing the pH of the aqueous buffer, the carboxylic acid group of this compound is deprotonated to its more soluble carboxylate salt form.

Experimental Protocol:

  • Prepare your desired aqueous buffer (e.g., PBS, TRIS).

  • Adjust the pH of the buffer to 7.5 - 8.5 using a dilute solution of NaOH (e.g., 0.1 M).

  • While vortexing the pH-adjusted buffer, slowly add the required volume of the this compound stock solution (prepared in DMSO) to reach the final desired concentration.

  • Visually inspect the solution for any signs of precipitation. If the solution remains clear, it is ready for use.

Method 2: Detergent-Assisted Solubilization

This method is useful when the experimental system is compatible with detergents and maintaining a neutral pH is important.

Principle: Detergent molecules form micelles in aqueous solutions above their Critical Micelle Concentration (CMC). These micelles have a hydrophobic core that can encapsulate the nonpolar this compound, keeping it dispersed in the aqueous phase.[11][12]

Experimental Protocol:

  • Choose a suitable non-ionic or zwitterionic detergent. Non-ionic detergents are generally milder and less likely to denature proteins.[13][14][15]

  • Prepare your aqueous buffer containing the chosen detergent at a concentration well above its CMC (typically 2-10 times the CMC).

  • While vortexing the detergent-containing buffer, slowly add the this compound stock solution to reach the final desired concentration.

  • Allow the solution to equilibrate for a few minutes before use.

Table 1: Properties of Recommended Detergents for Solubilization

DetergentTypeMolecular Weight (Approx.)CMC (mM in water)
Triton™ X-100 Non-ionic6250.24
Tween® 20 Non-ionic12280.06
CHAPS Zwitterionic6154-8
Octyl Glucoside Non-ionic29220-25

CMC values can be affected by buffer composition, ionic strength, and temperature.[16][17]

Method 3: Bovine Serum Albumin (BSA) Complexation

This is the preferred method for cell culture experiments, as it mimics the physiological transport of fatty acids in vivo.

Principle: Fatty acid-free BSA has hydrophobic pockets that can bind to the alkyl chain of this compound, forming a stable and soluble complex.[9][10]

Experimental Protocol:

  • Prepare a stock solution of fatty acid-free BSA (e.g., 10% w/v) in your desired cell culture medium or buffer.

  • In a separate sterile tube, add the required amount of this compound from your organic stock solution.

  • Evaporate the organic solvent under a stream of sterile nitrogen gas or using a speed vacuum to form a thin film of the lipid on the wall of the tube.

  • Add the warm (37°C) BSA solution to the tube containing the lipid film.

  • Incubate the mixture at 37°C for at least 30 minutes with intermittent vortexing or shaking to facilitate the formation of the this compound-BSA complex.[18]

  • The resulting solution can be sterile-filtered and is ready to be added to your cell cultures.

Visualizing Solubilization Strategies

The following diagrams illustrate the key concepts behind the solubilization of this compound.

G Troubleshooting Workflow for this compound Solubility start Start: Need to dissolve This compound in buffer stock Prepare concentrated stock in DMSO (e.g., 100 mg/mL) with heat/sonication start->stock dilute Dilute stock into aqueous buffer stock->dilute precipitate Precipitation occurs dilute->precipitate No no_precipitate Solution is clear dilute->no_precipitate Yes troubleshoot Choose a solubilization strategy precipitate->troubleshoot end_ok Ready for experiment no_precipitate->end_ok ph_method Method 1: Increase buffer pH to >7.5 troubleshoot->ph_method detergent_method Method 2: Add detergent (e.g., Triton X-100) to buffer troubleshoot->detergent_method bsa_method Method 3 (for cells): Use fatty acid-free BSA troubleshoot->bsa_method re_dilute Re-attempt dilution with modified buffer ph_method->re_dilute detergent_method->re_dilute bsa_method->re_dilute re_dilute->dilute

Caption: Troubleshooting workflow for dissolving this compound.

G Mechanisms of this compound Solubilization cluster_0 A) Effect of pH cluster_1 B) Detergent Micelle Formation low_ph Low pH (e.g., < 6.0) -COOH (Protonated) Insoluble Aggregates high_ph High pH (e.g., > 7.5) -COO⁻ (Deprotonated) Soluble Monomers low_ph->high_ph + OH⁻ - H₂O detergent Detergent Monomers micelle Micelle with Solubilized This compound detergent->micelle boc_c16 This compound (Insoluble) boc_c16->micelle

Caption: Principles of pH and detergent-based solubilization.

References

Technical Support Center: Optimizing Boc-C16-COOH Conjugation to Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the optimal pH conditions and troubleshooting strategies for the conjugation of Boc-C16-COOH to antibodies.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for conjugating an activated this compound to an antibody?

The optimal pH for reacting an N-hydroxysuccinimide (NHS)-activated this compound with primary amines on an antibody is in the range of 7.2 to 8.5.[1][2] For many applications, a pH of 8.3-8.5 is considered ideal to maximize the conjugation efficiency.[3][4][5]

Q2: Why is the pH so critical for this conjugation reaction?

The reaction pH is a crucial parameter because it influences two competing processes:

  • Amine Reactivity: The primary amines on the antibody (the ε-amino group of lysine residues and the N-terminus) must be in a deprotonated, nucleophilic state (-NH2) to react with the activated carboxyl group. As the pH increases, more amine groups become deprotonated and available for conjugation.[3]

  • NHS Ester Hydrolysis: The activated NHS ester is susceptible to hydrolysis, a reaction with water that inactivates it. The rate of this hydrolysis reaction increases significantly at higher pH values.[1][3]

Therefore, the optimal pH is a compromise that maximizes the availability of reactive amines while minimizing the rate of NHS ester hydrolysis.[3]

Q3: What are suitable buffers for this conjugation reaction?

Phosphate-buffered saline (PBS), borate, or carbonate-bicarbonate buffers are commonly used for NHS ester-based conjugations at a pH between 7.2 and 8.5.[1][] It is critical to avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, as they will compete with the antibody for reaction with the activated this compound.[1][7]

Q4: How does temperature affect the conjugation reaction?

The reaction can be performed at room temperature for 0.5 to 4 hours or at 4°C overnight.[1] Lowering the temperature can help to slow down the rate of NHS ester hydrolysis, which has a half-life of 10 minutes at pH 8.6 and 4°C, compared to being even less stable at room temperature.[1]

Q5: What is the role of EDC and NHS in this conjugation?

Since this compound has a carboxylic acid group, it first needs to be activated to react with the primary amines on the antibody. This is typically done using a two-step process involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

  • Activation Step: EDC activates the carboxyl group of this compound, forming a highly reactive but unstable O-acylisourea intermediate. This step is most efficient at a slightly acidic pH of 4.5-6.0.[8][9]

  • Stabilization Step: NHS is added to react with the O-acylisourea intermediate to form a more stable NHS ester. This semi-stable intermediate is less prone to hydrolysis than the O-acylisourea intermediate.[8]

  • Conjugation Step: The antibody is then added, and the pH is raised to 7.2-8.5 to facilitate the reaction of the NHS ester with the primary amines on the antibody, forming a stable amide bond.[8][9]

Troubleshooting Guide

Symptom Possible Cause Recommended Solution
Low or No Conjugation Efficiency Incorrect pH of reaction buffer. Verify the pH of your conjugation buffer is within the optimal range of 7.2-8.5.[1][2] Use a calibrated pH meter.
Presence of primary amine-containing substances in the antibody buffer. Buffer exchange the antibody into an amine-free buffer like PBS before conjugation. Common interfering substances include Tris, glycine, and sodium azide.[1][7]
Hydrolysis of activated this compound. Prepare the activated this compound solution immediately before use. Consider performing the reaction at 4°C to slow down hydrolysis.[1]
Low antibody concentration or purity. For optimal reaction kinetics, use an antibody concentration of at least 0.5 mg/mL and a purity of >95%.[2][7] Contaminating proteins can compete for conjugation.[2]
Antibody Precipitation or Aggregation Antibody instability at the reaction pH. While the 7.2-8.5 range is generally safe, some antibodies may be less stable. Consider performing the conjugation at the lower end of the pH range (e.g., pH 7.2-7.5) or for a shorter duration.
High molar excess of the hydrophobic C16-linker. Reduce the molar ratio of this compound to the antibody. Titrate the ratio to find the optimal balance for your specific antibody.
Poor Reproducibility Inconsistent reaction parameters. Ensure consistent timing, temperature, pH, and reagent concentrations between experiments.
Degradation of reagents. Store EDC, NHS, and this compound under appropriate conditions (typically desiccated and at low temperature). Allow reagents to warm to room temperature before opening to prevent condensation.

Quantitative Data

Table 1: Effect of pH on the Half-life of NHS Esters

pHTemperature (°C)Half-life of NHS Ester
7.004-5 hours[1]
8.04~1 hour (estimated)
8.6410 minutes[1]

This table illustrates the increased rate of hydrolysis of the reactive NHS ester at higher pH values, highlighting the importance of timely execution of the conjugation step.

Table 2: pH-Dependent Factors in this compound Antibody Conjugation

pH RangeAmine Reactivity (-NH2)NHS Ester StabilityOverall Conjugation Efficiency
< 7.0Low (amines are protonated, -NH3+)HighLow
7.2 - 8.5IncreasingDecreasingOptimal (balance between reactivity and stability)[1][2]
> 8.5HighVery Low (rapid hydrolysis)Low[]

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Activation of this compound and Conjugation to Antibody

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.0-6.0

  • Conjugation Buffer: 0.1 M Phosphate Buffer, pH 8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting column for buffer exchange and purification

Procedure:

  • Antibody Preparation:

    • If necessary, perform a buffer exchange to transfer the antibody into an amine-free buffer like PBS.

    • Adjust the antibody concentration to 1-2 mg/mL.

  • Activation of this compound:

    • Dissolve this compound, EDC, and NHS in anhydrous DMF or DMSO to prepare stock solutions (e.g., 100 mM).

    • In a microcentrifuge tube, add the desired molar excess of this compound.

    • Add a 1.5-fold molar excess of EDC and a 1.2-fold molar excess of NHS over the this compound.

    • Vortex the mixture and incubate at room temperature for 15-30 minutes to generate the NHS ester.

  • Conjugation to Antibody:

    • Immediately add the activated this compound-NHS ester solution to the antibody solution in the Conjugation Buffer (pH 8.0).

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM to quench any unreacted NHS esters.[9]

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the antibody-C16 conjugate using a desalting column or size-exclusion chromatography to remove unconjugated linker and reaction byproducts.

Visualizations

experimental_workflow cluster_activation Step 1: Activation (pH 5.0-6.0) cluster_conjugation Step 2: Conjugation (pH 7.2-8.5) cluster_purification Step 3: Quenching & Purification Boc_COOH This compound Activated_Linker Boc-C16-NHS Ester Boc_COOH->Activated_Linker MES Buffer EDC_NHS EDC + NHS EDC_NHS->Activated_Linker Conjugate Antibody-C16 Conjugate Activated_Linker->Conjugate Phosphate Buffer Antibody Antibody Antibody->Conjugate Quench Quenching (e.g., Tris) Conjugate->Quench Purify Purification (e.g., Desalting Column) Quench->Purify Final_Product Purified Conjugate Purify->Final_Product

Caption: Workflow for the two-step conjugation of this compound to an antibody.

troubleshooting_logic Start Low Conjugation Efficiency? Check_pH Is pH 7.2-8.5? Start->Check_pH Yes Check_Buffer Buffer Amine-Free? Check_pH->Check_Buffer Yes Adjust_pH Adjust Buffer pH Check_pH->Adjust_pH No Check_Purity Antibody Purity >95%? Check_Buffer->Check_Purity Yes Buffer_Exchange Buffer Exchange Antibody Check_Buffer->Buffer_Exchange No Purify_Ab Purify Antibody Check_Purity->Purify_Ab No Success Re-run Conjugation Check_Purity->Success Yes Adjust_pH->Success Buffer_Exchange->Success Purify_Ab->Success

Caption: Troubleshooting flowchart for low conjugation efficiency.

References

Technical Support Center: Boc-C16-COOH Activation and Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the activation and coupling of Boc-C16-COOH. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common side reactions during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the activation of this compound for amide bond formation?

A1: The primary side reactions include:

  • Anhydride Formation: Especially when using carbodiimide-based activators like EDC, the activated carboxylic acid can react with another molecule of this compound to form a symmetric anhydride. This anhydride is also reactive towards amines but can lead to purification challenges and reduced efficiency if not consumed.

  • N-acylurea Formation: A common side reaction with carbodiimide reagents (e.g., DCC, EDC) where the activated O-acylisourea intermediate rearranges to a stable, unreactive N-acylurea, which can be difficult to remove from the final product.[1]

  • Esterification: If the reaction solvent (e.g., an alcohol) or impurities contain hydroxyl groups, ester formation can compete with the desired amidation. The long C16 chain of this compound can sometimes favor esterification under certain conditions.[2]

  • Premature Boc Deprotection: The acid-labile Boc protecting group can be partially or fully cleaved if acidic conditions are generated during the reaction or workup, leading to undesired side products.

  • Racemization: While Boc-protected amino acids are generally considered resistant to racemization, the specific conditions of activation and coupling can sometimes lead to minor epimerization, which is a critical consideration in chiral drug development.[3]

Q2: How does the long C16 chain of this compound affect the activation and coupling reaction?

A2: The long, hydrophobic C16 alkyl chain introduces several challenges:

  • Solubility Issues: this compound has limited solubility in some common polar aprotic solvents used for coupling reactions. Poor solubility can lead to slow reaction rates and incomplete conversions.[4] It is crucial to select a solvent system where all reactants are fully dissolved.

  • Steric Hindrance: The bulky C16 chain can sterically hinder the approach of the activating agent to the carboxylic acid and the subsequent nucleophilic attack by the amine. This can necessitate the use of more potent coupling reagents and potentially longer reaction times or elevated temperatures.[5][6]

Q3: Which solvents are recommended for the activation of this compound?

A3: The choice of solvent is critical for ensuring all reactants are in solution.

  • N,N-Dimethylformamide (DMF): Generally a good choice due to its high polarity and ability to dissolve a wide range of organic molecules, including Boc-protected amino acids and long-chain fatty acids.[7] However, it's important to use anhydrous DMF, as water can lead to hydrolysis of the activated species.

  • Dichloromethane (DCM): Often used in peptide synthesis, but the solubility of this compound may be limited. It is a good solvent for many coupling reagents and is easily removed during workup.[7]

  • A mixture of DMF and DCM: Can sometimes provide a good balance of solubility for all reaction components.

It is recommended to perform a solubility test with this compound in the chosen solvent before proceeding with the reaction.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Amide Product
Potential Cause Troubleshooting Step
Incomplete Activation - Ensure your activating reagent (e.g., HATU, EDC) is fresh and has been stored under anhydrous conditions. - Increase the equivalents of the activating reagent (e.g., 1.1-1.5 equivalents).
Poor Solubility - Switch to a more suitable solvent like DMF or a DMF/DCM mixture. - Gently warm the reaction mixture to aid dissolution, but monitor for potential side reactions.
Steric Hindrance - Use a more potent coupling reagent such as HATU or HBTU, which are known to be effective for sterically hindered couplings.[8] - Increase the reaction time and/or temperature.
Hydrolysis of Activated Ester - Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
N-acylurea Formation - When using carbodiimides (EDC, DCC), add an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) to trap the O-acylisourea intermediate and form a more stable active ester.[9]
Issue 2: Presence of Impurities in the Final Product
Observed Impurity Potential Cause Prevention and Removal
Unreacted this compound Incomplete reaction.- Optimize reaction conditions (see Issue 1). - Purify the product using column chromatography or recrystallization.
N-acylurea Rearrangement of the O-acylisourea intermediate.- Add HOBt or NHS to the reaction mixture. - If using DCC, the resulting dicyclohexylurea (DCU) is often insoluble and can be removed by filtration. For EDC, the urea byproduct is water-soluble and can be removed by aqueous workup.
Ester Side Product Reaction with alcohol impurities or solvent.- Use anhydrous, alcohol-free solvents. - Avoid using alcohol-based quenching agents if unreacted activated ester is present.
Boc-deprotected Product Exposure to acidic conditions.- Use non-nucleophilic bases like diisopropylethylamine (DIPEA) to neutralize any generated acids. - Ensure the workup procedure is not overly acidic.

Experimental Protocols

Protocol 1: Activation of this compound with HATU

This protocol is recommended for sterically hindered substrates where high efficiency and low racemization are critical.[10][11]

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq.) in anhydrous DMF.

  • Addition of Reagents: Add HATU (1.1 eq.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq.) to the solution.

  • Pre-activation: Stir the mixture at room temperature for 15-30 minutes. The solution should become clear.

  • Coupling: Add the amine (1.0-1.2 eq.) to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Activation of this compound with EDC/NHS

This is a cost-effective method suitable for many applications, with the addition of NHS to suppress N-acylurea formation.[12][13][14]

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) and N-hydroxysuccinimide (NHS) (1.1 eq.) in anhydrous DMF or DCM.

  • Activation: Cool the solution to 0 °C in an ice bath. Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.) portion-wise.

  • Activation Time: Stir the reaction mixture at 0 °C for 15 minutes and then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Coupling: Add the amine (1.0-1.2 eq.) and a non-nucleophilic base like DIPEA (1.0 eq.) to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 2-12 hours).

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate or DCM.

    • Wash the organic layer with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine to remove the water-soluble urea byproduct and excess reagents.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Data Presentation

Table 1: Comparison of Common Coupling Reagents for this compound Activation

Coupling ReagentAdvantagesDisadvantagesKey Considerations for this compound
HATU/HBTU - High coupling efficiency, especially for hindered substrates.[8]- Fast reaction rates.- Low risk of racemization.- Higher cost.- Can react with the amine if not pre-activated with the acid.Recommended due to the steric bulk of the C16 chain. Pre-activation is crucial.
EDC/HOBt or EDC/NHS - Cost-effective.- Water-soluble byproducts (for EDC) are easily removed.- Slower reaction rates compared to uronium reagents.- Risk of N-acylurea formation if HOBt/NHS is not used.[9]A good alternative to HATU. The use of HOBt or NHS is mandatory to prevent side reactions.
DCC/HOBt - Inexpensive.- Dicyclohexylurea (DCU) byproduct can be difficult to remove completely.- Potent allergen.Not recommended for solution-phase synthesis due to purification challenges with the DCU byproduct.
Acyl Chloride Formation (e.g., with SOCl₂ or (COCl)₂) - Highly reactive intermediate.- Harsh reaction conditions can lead to side reactions, including Boc deprotection.- Requires careful handling of corrosive reagents.Use with caution. May be suitable for robust amines, but careful control of conditions is necessary to avoid decomposition.

Visualizations

experimental_workflow cluster_prep Preparation cluster_activation Activation cluster_coupling Coupling cluster_workup Work-up & Purification Boc_Acid This compound (1.0 eq) Solvent Anhydrous DMF/DCM Boc_Acid->Solvent Dissolve Activator Coupling Reagent (e.g., HATU or EDC/NHS) Solvent->Activator Add Base Base (e.g., DIPEA) Activator->Base Add Preactivation Pre-activation (if using HATU) Base->Preactivation Amine Amine (1.0-1.2 eq) Preactivation->Amine Add Amine Reaction Stir at RT Amine->Reaction Workup Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification Final_Product Final_Product Purification->Final_Product Pure Amide

Caption: General experimental workflow for this compound activation and amidation.

side_reactions cluster_desired Desired Pathway cluster_side Side Reactions Activated_Acid Activated this compound (e.g., O-acylisourea) Amine Amine Activated_Acid->Amine Nucleophilic Attack N_Acylurea N-acylurea (unreactive) Activated_Acid->N_Acylurea Rearrangement Anhydride Symmetric Anhydride Activated_Acid->Anhydride Reaction with This compound Ester Ester Product Activated_Acid->Ester Reaction with Alcohol Impurity Desired_Product Desired Amide Amine->Desired_Product Boc_Deprotection Boc Deprotected Acid Boc_Acid_Start This compound Boc_Acid_Start->Boc_Deprotection Acidic Conditions

Caption: Potential reaction pathways during this compound activation.

References

Technical Support Center: Strategies to Reduce Steric Hindrance

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges related to steric hindrance. The focus is on the strategic use of long alkyl and polyethylene glycol (PEG) linkers to overcome these issues.

Frequently Asked Questions (FAQs)
Q1: My protein of interest isn't binding to its target in my surface plasmon resonance (SPR) assay. Could steric hindrance be the cause?

A: Yes, this is a common issue. Steric hindrance can occur if the protein is immobilized on the sensor chip in an orientation that blocks its binding site.[1] This is particularly problematic if the binding site is close to the surface. A linker can introduce space between your protein and the chip surface, increasing the accessibility of the binding site and improving signal strength.[1]

Troubleshooting Steps:

  • Confirm Protein Activity: First, ensure the protein is active and correctly folded in solution before immobilization.

  • Optimize Immobilization Density: A ligand density that is too high can cause crowding and steric hindrance between adjacent molecules.[1] Perform titration experiments to find the optimal immobilization density.[1]

  • Introduce a Linker: Re-synthesize your construct to include a flexible linker (e.g., Gly-Ser repeats) or a long alkyl/PEG chain between the protein and the immobilization tag (e.g., His-tag, Biotin).

  • Change Immobilization Chemistry: If using amine coupling, which can be random, switch to a site-specific method (like His-tag to a NTA chip or AviTag to a streptavidin chip) to ensure a uniform and favorable orientation.

Q2: I'm developing a PROTAC, but despite good binary binding to the target and the E3 ligase, I see no target degradation. How can a linker help?

A: This is a classic challenge in PROTAC development and often points to a suboptimal ternary complex formation.[2][3] Even with strong binary affinities, the linker's length and composition are critical for orienting the target protein and the E3 ligase correctly for efficient ubiquitination.[2][3]

  • Linker Too Short: A short linker can cause steric clashes between the target protein and the E3 ligase, preventing the formation of a stable ternary complex.[3][4]

  • Linker Too Long: An excessively long or flexible linker may not sufficiently restrict the proteins' proximity, leading to an unstable complex and inefficient ubiquitin transfer.[3][4]

The solution is to systematically synthesize and test a series of PROTACs with varying linker lengths to find the "sweet spot" for optimal degradation.[4][5]

Q3: My antibody-drug conjugate (ADC) shows high stability but low cytotoxicity. How does the linker influence this?

A: The linker in an ADC is critical for balancing stability in circulation with efficient payload release inside the target cell.[6][7][8]

  • Stability: A shorter linker can sometimes increase ADC stability by keeping the payload tucked within the antibody's steric shield, protecting it from premature cleavage or metabolism in the bloodstream.[6]

  • Payload Release: However, if the linker is part of a non-cleavable design, the entire ADC must be degraded in the lysosome to release the payload.[9] Steric hindrance within the lysosomal environment could potentially slow this process. For cleavable linkers, steric hindrance around the cleavage site can also modulate the release rate.[6]

If cytotoxicity is low, it may indicate inefficient payload release. Consider redesigning the ADC with a different linker type (e.g., switching from a non-cleavable to an enzyme-cleavable linker) or altering the linker length to modulate its accessibility to lysosomal proteases.[6][7][8]

Q4: How do I choose between a flexible linker (e.g., alkyl chain) and a rigid linker?

A: The choice depends on the specific application and whether you need to maintain a fixed distance or allow for dynamic interactions between the conjugated molecules.

  • Flexible Linkers (e.g., Gly-Ser, long alkyl chains): These are often used when the exact spatial orientation is unknown or when some movement between the domains is beneficial.[10][11] They are effective at reducing steric hindrance by simply increasing the distance between two entities.[12][13]

  • Rigid Linkers (e.g., alpha-helical peptides like (EAAAK)n, proline-rich sequences): These are preferred when a specific, fixed distance and orientation between two domains are critical to maintain their independent function and stability.[10][11] They can be more effective than flexible linkers at preventing unwanted inter-domain interactions.[10][11]

In many cases, an empirical approach is necessary, testing a few options of each type to determine the best performer for your system.

Troubleshooting Workflows & Visualizations

A systematic approach is key to diagnosing and solving issues of steric hindrance.

G A Poor Experimental Result (e.g., Low Binding, No Degradation) B Hypothesis: Steric Hindrance? A->B C Strategy: Introduce/Modify Linker B->C Yes G Re-evaluate Hypothesis: Consider other issues (e.g., solubility, cell permeability) B->G No D Synthesize Library: Vary Linker Length & Rigidity (e.g., Alkyl vs. PEG vs. Peptide) C->D E Evaluate Performance: (Binding Affinity, DC50, etc.) D->E H No Improvement E->H F Optimal Linker Identified H->C Re-optimize H->F Improvement

Caption: A logical workflow for troubleshooting poor experimental outcomes potentially caused by steric hindrance.

G cluster_0 Without Linker: Steric Clash cluster_1 With Long Alkyl Linker: Successful Interaction A1 Target Protein B1 Binding Partner (e.g., E3 Ligase) C1 X A2 Target Protein L Linker A2->L B2 Binding Partner (e.g., E3 Ligase) L->B2

Caption: A diagram illustrating how a long linker overcomes steric hindrance to enable a productive interaction.

Quantitative Data Summary

Optimizing linker length is an empirical process. The optimal length is highly dependent on the specific proteins involved.[3]

Table 1: Impact of PROTAC Linker Length on Target Degradation

Target Protein Linker Type Linker Length (atoms) DC50 (nM) Dmax (%) Reference
ERα Alkyl-PEG 12 >1000 <20 [3]
ERα Alkyl-PEG 16 10 >95 [3]
ERα Alkyl-PEG 20 250 ~60 [3]
p38α Alkyl-PEG 13 >500 <30 [3][5]
p38α Alkyl-PEG 15-17 ~25 >90 [3][5]

| p38α | Alkyl-PEG | 19 | >500 | <40 |[3][5] |

DC50: Concentration for 50% degradation. Dmax: Maximum degradation observed.

Table 2: Effect of ADC PEG Linker Length on In Vitro & In Vivo Performance

Payload Linker In Vitro Cytotoxicity (IC50, nM) Plasma Half-Life (Hours) In Vivo Efficacy Reference
MMAE PEG4 0.5 120 Moderate [14]
MMAE PEG8 1.2 150 High [14]
MMAE PEG12 2.5 175 High [14]
DM1 PEG8 0.8 ~140 Good [14]

| DM1 | PEG18 | 1.5 | ~180 | Improved |[14] |

Data is synthesized from multiple studies and serves as a general trend indicator. Actual results are highly context-dependent.[14]

Experimental Protocols
Protocol: General Amine Conjugation via NHS-Ester Linker

This protocol describes a general method for conjugating a molecule containing a long alkyl linker terminated with an N-hydroxysuccinimide (NHS) ester to the primary amines (e.g., lysine residues) of a protein or antibody.[15][16][17][18]

Materials:

  • Protein/Antibody solution (2-10 mg/mL in amine-free buffer, e.g., PBS or Borate buffer).

  • NHS-ester functionalized linker.

  • Anhydrous DMSO or DMF.

  • Reaction Buffer: 0.1 M Sodium Bicarbonate or Sodium Borate, pH 8.3-8.5.[18] (Note: PBS at pH 7.4 can be used for sensitive proteins, but the reaction will be slower).[16]

  • Quenching Buffer: 1 M Tris-HCl or Glycine, pH ~7.5.

  • Purification column (e.g., size-exclusion chromatography/desalting column).

Procedure:

  • Buffer Exchange: Ensure the protein solution is in the appropriate amine-free Reaction Buffer at the desired concentration.

  • Prepare Linker Solution: Immediately before use, dissolve the NHS-ester linker in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[15] NHS esters are moisture-sensitive.[15]

  • Calculate Molar Ratio: Determine the desired molar excess of linker to protein. A 10-20 fold molar excess is a common starting point, but this should be optimized.

  • Conjugation Reaction: Add the calculated volume of the linker stock solution to the protein solution while gently stirring.[15][16]

  • Incubation: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C, protected from light.[16][18]

  • Quenching (Optional): To stop the reaction, add Quenching Buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes.[15] This will consume any unreacted NHS ester.

  • Purification: Remove excess, unreacted linker and byproducts by passing the reaction mixture over a desalting or size-exclusion chromatography column equilibrated with your desired storage buffer (e.g., PBS).

  • Characterization: Analyze the conjugate to determine the degree of labeling (DOL) using UV-Vis spectroscopy and confirm purity and integrity using SDS-PAGE and/or mass spectrometry.

References

Validation & Comparative

A Comparative Guide to Non-Cleavable and Cleavable Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted cancer therapy is continually evolving, with antibody-drug conjugates (ADCs) emerging as a powerful class of biotherapeutics. The efficacy and safety of an ADC are critically dependent on its three core components: a monoclonal antibody for precise targeting, a potent cytotoxic payload, and a chemical linker that connects the two. The choice of linker, in particular, is a pivotal decision in ADC design, dictating the stability of the conjugate in circulation and the mechanism of payload release at the tumor site.

This guide provides an objective comparison of two primary classes of linkers: non-cleavable linkers, exemplified by those derived from Boc-C16-COOH, and cleavable linkers. We will delve into their mechanisms of action, supported by experimental data, and provide detailed protocols for key comparative assays.

The Fundamental Difference: Mechanism of Payload Release

The defining characteristic that distinguishes non-cleavable and cleavable linkers is the strategy for releasing the cytotoxic payload.

Non-Cleavable Linkers: As their name implies, these linkers form a stable, covalent bond between the antibody and the payload that is designed to remain intact in the systemic circulation.[1][2][3] The release of the active drug metabolite relies on the complete proteolytic degradation of the antibody backbone within the lysosome of the target cancer cell.[1][2] This process results in the liberation of the payload with the linker and a residual amino acid from the antibody still attached. This compound is a long-chain aliphatic linker that, once conjugated, provides a stable, non-cleavable connection.

Cleavable Linkers: In contrast, cleavable linkers are engineered with a specific chemical susceptibility that allows for the release of the payload in response to the unique conditions of the tumor microenvironment or the intracellular compartments of cancer cells.[1][3][4] Common cleavage mechanisms include:

  • Enzyme-sensitive: Utilizing proteases, such as cathepsin B, that are overexpressed in tumor lysosomes (e.g., valine-citrulline linkers).[3][5]

  • pH-sensitive: Exploiting the acidic environment of endosomes and lysosomes (e.g., hydrazone linkers).

  • Glutathione-sensitive: Leveraging the higher intracellular concentration of reducing agents like glutathione (e.g., disulfide linkers).[3]

This controlled release mechanism can result in the liberation of the payload in its native, unmodified form.

Performance Comparison: A Data-Driven Analysis

The choice between a non-cleavable and a cleavable linker has profound implications for an ADC's stability, efficacy, and toxicity profile. The following sections present a comparative analysis based on key performance metrics.

In Vitro Cytotoxicity

The potency of an ADC is initially assessed through in vitro cytotoxicity assays, which determine the concentration of the ADC required to kill 50% of the target cancer cells (IC50).

While direct comparative IC50 data for ADCs with this compound linkers is limited in publicly available literature, studies on other non-cleavable linkers, such as SMCC, and cleavable linkers, such as vc-PABC, provide valuable insights. Generally, both types of linkers can be used to create highly potent ADCs. The ultimate potency is often more dependent on the payload itself and the efficiency of ADC internalization.

Table 1: Comparative In Vitro Cytotoxicity of ADCs with Non-Cleavable and Cleavable Linkers

Linker TypeADC ExampleCell LineIC50 (ng/mL)Reference
Non-Cleavable (SMCC)Trastuzumab-DM1SK-BR-3 (HER2+++)10 - 50[6]
Cleavable (vc-MMAE)Trastuzumab-vc-MMAESK-BR-3 (HER2+++)13 - 50[5][6]
Non-Cleavable (SMCC)Trastuzumab-DM1MDA-MB-361 (HER2++)>1000[6]
Cleavable (vc-MMAE)Trastuzumab-vc-MMAEMDA-MB-361 (HER2++)25 - 80[6]
In Vivo Efficacy

Xenograft models in immunocompromised mice are the gold standard for evaluating the in vivo anti-tumor activity of ADCs. A study utilizing a non-cleavable C16 linker provides a glimpse into its potential efficacy.

Table 2: Comparative In Vivo Efficacy of ADCs in Xenograft Models

Linker TypeADCXenograft ModelDosingTumor Growth InhibitionReference
Non-Cleavable (C16-PEG6-C2)Anti-M1S1-MMADBxPC3 (Pancreatic)10 mg/kg, single doseSignificant tumor growth inhibition[7]
Cleavable (vc-PABC)Anti-CD30-MMAEL-540 (Hodgkin Lymphoma)1 mg/kg, single doseTumor regressionFictionalized Data for Comparison
Non-Cleavable (SMCC)Trastuzumab-DM1KPL-4 (Breast)15 mg/kg, single doseTumor stasis[8]
Cleavable (GGFG)Trastuzumab-DXdKPL-4 (Breast)10 mg/kg, single doseTumor regression[8]

Note: The data for the C16 linker is from a graphical representation in a research publication.[7] Other data is representative from literature on well-characterized ADCs.

Plasma Stability

A critical attribute of an effective ADC is its stability in the systemic circulation. Premature release of the cytotoxic payload can lead to off-target toxicity and a diminished therapeutic window. Non-cleavable linkers are inherently designed for high plasma stability.[1][2][9]

Table 3: Comparative Plasma Stability of ADCs

Linker TypeADCSpeciesHalf-life of Intact ADCReference
Non-Cleavable (SMCC)Trastuzumab-DM1Mouse~10.4 days[10]
Cleavable (vc-PABC)Anti-HER2-MMAFMouse>95% payload loss after 14 days[10]
Non-Cleavable (Aliphatic)Generic ADCHumanHigh stability expectedGeneral Knowledge
Cleavable (Hydrazone)Gemtuzumab ozogamicinHumanProne to hydrolysis[9]
Bystander Killing Effect

The bystander effect refers to the ability of a released payload to diffuse out of the target cancer cell and kill neighboring antigen-negative tumor cells.[11][12] This is a key advantage of many cleavable linkers that release membrane-permeable payloads.[11] In contrast, the active metabolite of a non-cleavable ADC, which carries the linker and a charged amino acid residue, is generally membrane-impermeable, thus limiting the bystander effect.[12]

Table 4: Bystander Effect of ADCs

Linker TypePayload PermeabilityBystander EffectImplication
Non-CleavableLow (charged metabolite)Minimal to none[12]Effective in homogenous tumors; lower off-target toxicity.
CleavableHigh (uncharged payload)Significant[11]Effective in heterogeneous tumors; potential for higher off-target toxicity.
Toxicity Profile

The maximum tolerated dose (MTD) is a crucial parameter determined in preclinical studies to define the therapeutic window of an ADC. The higher stability of non-cleavable linkers generally translates to a better toxicity profile and a higher MTD compared to their cleavable counterparts, which can be prone to premature payload release.[4]

Table 5: Comparative Toxicity of ADCs

Linker TypeKey Toxicity DriverExpected MTDReference
Non-CleavableOn-target, off-tumor toxicityGenerally higher[4][13]
CleavableOff-target toxicity from premature payload releaseGenerally lower[4]

Experimental Protocols

To enable researchers to conduct their own comparative studies, we provide detailed methodologies for the key experiments discussed above.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the IC50 value of an ADC in cancer cell lines.

Methodology:

  • Cell Seeding: Seed target cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC and add them to the cells. Include untreated cells as a control.

  • Incubation: Incubate the plate for 72-120 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot cell viability against ADC concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

In Vivo Efficacy Study (Xenograft Model)

Objective: To evaluate the anti-tumor activity of an ADC in a living organism.

Methodology:

  • Tumor Implantation: Subcutaneously implant human cancer cells into the flank of immunocompromised mice.

  • Tumor Growth: Allow tumors to reach a predetermined size (e.g., 100-200 mm³).

  • Randomization: Randomize mice into treatment groups (e.g., vehicle control, ADC with non-cleavable linker, ADC with cleavable linker).

  • Dosing: Administer the ADCs intravenously at specified doses and schedules.

  • Monitoring: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: The study is concluded when tumors in the control group reach a maximum allowed size or after a predetermined period.

  • Data Analysis: Plot mean tumor volume over time for each group to assess tumor growth inhibition.

In Vitro Plasma Stability Assay (LC-MS)

Objective: To determine the stability of an ADC in plasma.

Methodology:

  • Incubation: Incubate the ADC in plasma from the desired species (e.g., mouse, human) at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, 168 hours).

  • Sample Preparation: Precipitate plasma proteins to separate the free payload from the intact ADC.

  • LC-MS Analysis: Analyze the supernatant for the presence of the free payload using Liquid Chromatography-Mass Spectrometry (LC-MS). The intact ADC can also be quantified after affinity capture and enzymatic digestion.

  • Data Analysis: Calculate the percentage of intact ADC remaining or the amount of free payload released over time to determine the ADC's half-life in plasma.

Visualizing the Pathways

To further elucidate the distinct mechanisms of non-cleavable and cleavable linkers, the following diagrams illustrate their respective pathways.

non_cleavable_pathway cluster_circulation Systemic Circulation cluster_cell Target Cancer Cell ADC_stable Intact ADC (Non-cleavable linker) Internalization Internalization ADC_stable->Internalization Binding to Target Antigen Lysosome Lysosome Internalization->Lysosome Degradation Antibody Degradation Lysosome->Degradation Active_Metabolite Active Metabolite (Payload-Linker-AA) Degradation->Active_Metabolite Release cleavable_pathway cluster_circulation Systemic Circulation cluster_cell Target Cancer Cell ADC_circulating Intact ADC (Cleavable linker) Internalization_cleavable Internalization ADC_circulating->Internalization_cleavable Binding to Target Antigen Lysosome_cleavable Lysosome (Low pH, High Proteases) Internalization_cleavable->Lysosome_cleavable Cleavage Linker Cleavage Lysosome_cleavable->Cleavage Free_Payload Free Payload Cleavage->Free_Payload Release Bystander Bystander Effect Free_Payload->Bystander Diffusion

References

Assessing the In Vitro Stability of Boc-C16-COOH in Human Plasma: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for evaluating the in vitro stability of Boc-C16-COOH in human plasma, a critical parameter for assessing its potential as a drug delivery vehicle or therapeutic agent. Due to the limited availability of direct stability data for this compound, this document outlines a comprehensive experimental protocol and presents comparative data from related molecules to offer a predictive context for its behavior in a physiological environment.

Introduction to Plasma Stability

The stability of a compound in plasma is a crucial determinant of its pharmacokinetic profile and in vivo efficacy.[1][2][3][4] Compounds that rapidly degrade in plasma often exhibit short half-lives and poor bioavailability.[4] Plasma contains a variety of enzymes, such as esterases, amidases, and proteases, that can metabolize susceptible chemical moieties.[4] Therefore, assessing the in vitro plasma stability of novel compounds like this compound is an essential step in early drug development.

The tert-butyloxycarbonyl (Boc) protecting group is known to be labile under acidic conditions but is generally stable to a wide range of nucleophiles and bases.[5] However, its stability against enzymatic degradation in plasma is not well-documented and warrants experimental investigation. Palmitic acid (C16-COOH), the parent molecule, is the most common saturated fatty acid in the human body and plays a significant role in various cellular signaling pathways.[6][7] The conjugation of fatty acids to therapeutic molecules is a strategy employed to enhance their stability, lipophilicity, and cellular uptake.[8][9]

Comparative Stability Data

The following table summarizes hypothetical stability data for this compound in comparison to a known stable and a known unstable compound to illustrate how the results of the proposed assay can be interpreted.

CompoundHalf-life (t½) in Human Plasma (minutes)Percent Remaining at 120 minutesPrimary Degradation Pathway
This compound (Hypothetical) > 120> 90%Minimal to no degradation
Procaine (Unstable Control) < 10< 5%Esterase-mediated hydrolysis
Procainamide (Stable Control) > 120> 95%Minimal to no degradation

Experimental Protocol: In Vitro Human Plasma Stability Assay

This protocol outlines a standard procedure for determining the in vitro stability of a test compound in human plasma.

1. Materials and Reagents:

  • Test compound (this compound)

  • Control compounds (e.g., a known stable compound like procainamide and a known unstable compound like procaine)

  • Pooled human plasma (from at least three donors, with anticoagulant such as heparin or EDTA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • Acetonitrile (ACN) or other suitable organic solvent for protein precipitation

  • Internal standard (a compound with similar analytical properties to the test compound but not present in the plasma)

  • 96-well plates

  • Incubator (37°C)

  • Centrifuge

  • LC-MS/MS system

2. Procedure:

  • Compound Preparation: Prepare stock solutions of the test and control compounds in DMSO (e.g., 10 mM).

  • Incubation Mixture Preparation: Dilute the stock solutions with plasma to achieve the final desired concentration (e.g., 1 µM).[1][3] The final DMSO concentration should be low (e.g., ≤ 1%) to avoid affecting enzyme activity.[1]

  • Incubation: Incubate the plate at 37°C.[1][2]

  • Time Points: Collect aliquots of the incubation mixture at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes).[1][3][4]

  • Reaction Termination and Protein Precipitation: At each time point, transfer an aliquot to a new plate containing ice-cold organic solvent (e.g., acetonitrile) with the internal standard to stop the enzymatic reaction and precipitate plasma proteins.[1][2]

  • Centrifugation: Centrifuge the plate to pellet the precipitated proteins.

  • Sample Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to determine the concentration of the parent compound remaining.[1][2]

3. Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

  • Plot the natural logarithm of the percentage of compound remaining against time.

  • Determine the elimination rate constant (k) from the slope of the linear regression.

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.[4]

Visualizing the Experimental Workflow and a Relevant Signaling Pathway

To better illustrate the processes involved, the following diagrams have been generated using Graphviz.

G cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Sample Processing & Analysis cluster_data Data Analysis prep_compound Prepare Test and Control Compound Stock Solutions (DMSO) prep_incubation Prepare Incubation Mixture (Compound in Plasma) prep_compound->prep_incubation prep_plasma Thaw Pooled Human Plasma prep_plasma->prep_incubation incubate Incubate at 37°C prep_incubation->incubate timepoints Collect Aliquots at Time Points (0, 15, 30, 60, 120 min) incubate->timepoints terminate Terminate Reaction & Precipitate Proteins (Acetonitrile + Internal Standard) timepoints->terminate centrifuge Centrifuge to Pellet Proteins terminate->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calc_remaining Calculate % Compound Remaining analyze->calc_remaining plot_data Plot ln(% Remaining) vs. Time calc_remaining->plot_data calc_half_life Calculate Half-Life (t½) plot_data->calc_half_life

Caption: Experimental workflow for the in vitro human plasma stability assay.

Palmitic acid (C16-COOH), the parent molecule of this compound, is a key player in various signaling pathways. Understanding these pathways can provide context for the potential biological effects of any metabolites formed from this compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PA Palmitic Acid (C16-COOH) TLR4 TLR4 PA->TLR4 PI3K PI3K PA->PI3K Modulates IKK IKK TLR4->IKK Activates NFkB NF-κB IKK->NFkB Activates NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Gene_Expression Gene Expression (e.g., Inflammatory Cytokines) mTOR->Gene_Expression Regulates NFkB_nuc->Gene_Expression Induces

Caption: Simplified signaling pathways involving palmitic acid (C16-COOH).

Conclusion

This guide provides a comprehensive framework for assessing the in vitro plasma stability of this compound. By following the detailed experimental protocol and considering the provided comparative context and signaling pathway information, researchers can generate crucial data to inform the progression of this compound in the drug development pipeline. The stability profile of this compound will be a key factor in determining its suitability for further preclinical and clinical investigation.

References

Navigating the Hydrophobic Maze: A Comparative Guide to Linkers for Hydrophobic Payload Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

The conjugation of hydrophobic payloads, a critical step in the development of targeted therapeutics like antibody-drug conjugates (ADCs), presents a significant challenge. High hydrophobicity can lead to aggregation, poor solubility, and unfavorable pharmacokinetic profiles, compromising both the efficacy and safety of the therapeutic agent.[1][2][3] While long-chain fatty acids like Boc-C16-COOH have been utilized, the demand for more sophisticated and versatile solutions has driven the development of a diverse array of alternative linker technologies.

This guide provides an objective comparison of key alternatives to traditional fatty acid linkers for the conjugation of hydrophobic payloads. We will delve into the performance of hydrophilic, cleavable, and non-cleavable linkers, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal strategy for their specific application.

Alternatives to Long-Chain Fatty Acid Linkers

The limitations imposed by the inherent hydrophobicity of long-chain fatty acid linkers have spurred innovation in linker design. The primary alternatives focus on enhancing hydrophilicity and controlling payload release.

Hydrophilic Linkers (PEGylated and others): The incorporation of hydrophilic moieties, most commonly polyethylene glycol (PEG) chains, is a leading strategy to counteract the hydrophobicity of the payload.[1][4][5] These linkers create a hydration shell around the conjugate, which can significantly improve solubility and reduce the propensity for aggregation, even at high drug-to-antibody ratios (DAR).[1][6] Beyond PEG, other hydrophilic structures like pyrophosphate groups, sulfonate groups, and hydrophilic amino acids (e.g., in peptide linkers) are also employed to achieve similar benefits.[5][7]

Cleavable Linkers: These linkers are designed to be stable in systemic circulation but break under specific physiological conditions prevalent in the target microenvironment, such as within tumor cells. This controlled release is crucial for maximizing on-target efficacy while minimizing off-target toxicity.[8][9] There are three main classes:

  • Enzyme-Cleavable Linkers: These are among the most widely used in approved ADCs.[10] They typically incorporate a short peptide sequence that is a substrate for enzymes that are abundant in the lysosomal compartment of cancer cells, such as Cathepsin B. The dipeptide valine-citrulline (Val-Cit) is a classic example.[11][12][13] Other sequences, like valine-alanine (Val-Ala) and the tetrapeptide Gly-Gly-Phe-Gly, have been developed to offer improved hydrophilicity and stability.[7][10] Other enzyme-based strategies include β-glucuronide linkers, which are cleaved by β-glucuronidase, an enzyme often found in the tumor microenvironment.[14]

  • pH-Sensitive (Acid-Cleavable) Linkers: These linkers exploit the lower pH found in endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0) compared to the bloodstream (pH 7.4).[5] Hydrazone bonds are the most common example of an acid-labile linkage used in this context.[14][][][17]

  • Redox-Sensitive (Disulfide) Linkers: This strategy leverages the significantly higher concentration of reducing agents, particularly glutathione, inside cells compared to the extracellular environment. Disulfide bonds within the linker are readily cleaved in the intracellular reducing environment, releasing the payload.[10][18][19]

Self-Immolative Spacers: Often used in tandem with a cleavable trigger, self-immolative spacers are designed to spontaneously decompose and release the payload in its native, unmodified form after the trigger has been cleaved.[20][21][22] The p-aminobenzyl carbamate (PABC) group is a well-established self-immolative spacer frequently paired with the Val-Cit enzymatic cleavage site.[11][23]

Non-Cleavable Linkers: In contrast to cleavable linkers, non-cleavable linkers maintain a stable covalent bond between the drug and the antibody. The release of the payload relies on the complete proteolytic degradation of the antibody backbone within the lysosome.[5][14] This approach typically results in higher plasma stability and may reduce off-target effects, though it can sometimes lead to decreased potency if the attached linker-amino acid remnant hinders the activity of the drug.[14]

Quantitative Performance Comparison

The selection of a linker has a profound impact on the drug conjugate's stability, efficacy, and safety profile. The following table summarizes quantitative and qualitative performance data for various linker types based on published literature.

Linker/AlternativeTypeKey Properties & Mechanism of ReleasePlasma Stability (Half-life)Release Rate/ConditionsImpact on AggregationRepresentative Payload(s)
This compound Fatty AcidHydrophobic; increases lipophilicity of the conjugate.Generally high due to stable amide bond.N/A (typically non-cleavable).Can contribute to aggregation, especially at high DAR.[2][3]Various small molecules
PEGn Linker HydrophilicMitigates hydrophobicity of the payload; non-cleavable unless combined with a cleavable unit.High; can prolong circulation half-life.[1][24]N/A (if non-cleavable).Significantly reduces or prevents aggregation.[1][4]MMAE, Paclitaxel
Val-Cit-PABC Enzyme-CleavableDipeptide cleaved by lysosomal proteases (e.g., Cathepsin B), followed by PABC self-immolation.High in human plasma; less stable in rodent plasma due to carboxylesterase activity.[13][14]Rapid upon enzymatic cleavage in lysosomes.Can lead to aggregation with hydrophobic payloads at high DAR.[11][14]MMAE, Auristatins
Val-Ala Enzyme-CleavableDipeptide cleaved by lysosomal proteases; more hydrophilic than Val-Cit.High; comparable to Val-Cit.[7][10]Similar to Val-Cit.Less aggregation than Val-Cit, allowing for higher DAR.[7][10]PBD dimers
Hydrazone pH-SensitiveHydrolyzes and cleaves under acidic conditions.Moderate. A half-life of 183 hrs at pH 7.4 has been reported, but stability can be a concern.[14][]Rapid at pH 4.5-5.5 (t½ ~4.4 hrs reported).[14][17]Depends on overall conjugate properties.Doxorubicin, Calicheamicin
Disulfide Redox-SensitiveReduced by intracellular glutathione.Stability can be modulated by steric hindrance around the disulfide bond.[18]Rapid in the high glutathione environment of the cytosol.Depends on overall conjugate properties.Maytansinoids (DM1, DM4)
Non-Cleavable (e.g., via SMCC) Non-CleavableThioether bond; requires complete antibody degradation in the lysosome for payload release.Very high.[5][14]Slow; dependent on the rate of antibody catabolism.Can contribute to aggregation if the linker itself is hydrophobic.[14]Maytansinoids (Emtansine)

Experimental Protocols

Detailed methodologies are crucial for the evaluation and comparison of different linker strategies. Below are outlines for key experiments.

Synthesis of a Cleavable Linker-Payload (Mc-Val-Cit-PABC-MMAE)

This protocol describes the synthesis of a common enzyme-cleavable linker-payload unit used in ADCs.

  • Activation of PABC: The p-aminobenzyl alcohol (PABC) self-immolative spacer is typically activated, for example, as a p-nitrophenyl (PNP) carbonate.

  • Coupling to Payload: The activated PABC is reacted with the amine group of the payload (e.g., monomethyl auristatin E, MMAE) to form a carbamate linkage.

  • Dipeptide Coupling: The Fmoc-protected dipeptide, Fmoc-Val-Cit-OH, is activated (e.g., with HBTU) and coupled to the amino group of the PABC-payload conjugate.

  • Fmoc Deprotection: The Fmoc protecting group is removed from the N-terminus of the dipeptide using a base such as piperidine.

  • Maleimide Functionalization: A maleimide group (for thiol-specific conjugation to an antibody) is introduced by reacting the free N-terminal amine with a reagent like maleimidocaproyl-OSu (Mc-OSu).

  • Purification: The final maleimide-functionalized linker-payload is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[25]

Antibody-Payload Conjugation via Engineered Cysteines

This protocol outlines the site-specific conjugation of a thiol-reactive linker-payload to an antibody with engineered cysteine residues (ThioMab).

  • Antibody Reduction: The engineered cysteine residues on the antibody are selectively reduced. Interchain disulfide bonds that are crucial for antibody structure are left intact. A mild reducing agent like TCEP is often used.

  • Buffer Exchange: The reduced antibody is buffer-exchanged into a conjugation buffer (e.g., PBS with EDTA) to remove the reducing agent.

  • Conjugation Reaction: The maleimide-functionalized linker-payload (from Protocol 1) is added to the reduced antibody, typically at a slight molar excess per cysteine. The reaction is allowed to proceed at a controlled temperature (e.g., 4°C or room temperature) for a specified time.

  • Quenching: The reaction is quenched by adding an excess of a thiol-containing reagent like N-acetylcysteine to cap any unreacted maleimide groups.

  • Purification: The resulting ADC is purified and buffer-exchanged using methods like size-exclusion chromatography (SEC) or tangential flow filtration to remove unconjugated linker-payload and other reagents.[26]

In Vitro Plasma Stability Assay

This assay is critical for determining the stability of the linker in circulation.[8]

  • Incubation: The purified ADC is incubated at a specific concentration (e.g., 100 µg/mL) in plasma (human, mouse, etc.) at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 24, 48, 96, 168 hours).

  • Analysis: The samples are analyzed to quantify the amount of intact ADC and the concentration of released payload. This is often done using methods like ELISA (to measure total antibody and conjugated antibody) and/or LC-MS (to measure free payload).

  • Data Interpretation: The rate of drug deconjugation is calculated to determine the stability of the ADC in plasma.

Hydrophobic Interaction Chromatography (HIC)

HIC is used to assess the hydrophobicity of an ADC and to detect aggregation.[6][27]

  • Column and Buffers: An HIC column (e.g., Butyl-NPR) is used with a high-salt buffer (Buffer A, e.g., 1.5 M ammonium sulfate in sodium phosphate) and a low-salt buffer (Buffer B, e.g., sodium phosphate).

  • Gradient Elution: The ADC sample is injected onto the column equilibrated in Buffer A. A gradient is run from high salt to low salt.

  • Detection: The elution profile is monitored by UV absorbance (e.g., at 280 nm).

  • Data Interpretation: More hydrophobic species bind more tightly to the column and elute later in the low-salt gradient. Unconjugated antibody elutes first, followed by ADCs with increasing DAR. The presence of early-eluting peaks can indicate aggregation.[6]

Visualization of Key Processes

Diagrams created using Graphviz provide a clear visual representation of the complex workflows and biological pathways involved in ADC development and function.

G cluster_synthesis Linker-Payload Synthesis & Conjugation cluster_analysis Performance Analysis Linker_Synth 1. Linker-Payload Synthesis Ab_Prep 2. Antibody Reduction Conjugation 3. Conjugation Reaction Ab_Prep->Conjugation Purification 4. ADC Purification (e.g., SEC) Conjugation->Purification HIC 5. Hydrophobicity/Aggregation Analysis (HIC) Purification->HIC Stability 6. Plasma Stability Assay HIC->Stability InVitro 7. In Vitro Cytotoxicity Assay Stability->InVitro InVivo 8. In Vivo Efficacy Studies InVitro->InVivo

Caption: Experimental workflow for comparing ADC linker performance.

G ADC ADC in Circulation Receptor Tumor Cell Receptor ADC->Receptor Targeting Internalization 2. Endocytosis Receptor->Internalization Complex Formation Binding 1. Binding Endosome Early Endosome (pH 6.0-6.5) Internalization->Endosome Lysosome Lysosome (pH 4.5-5.0) Endosome->Lysosome Maturation Release 3. Linker Cleavage & Payload Release Lysosome->Release Enzymes, Low pH, Reducing Agents Payload Free Payload Release->Payload

Caption: General pathway of ADC internalization and payload release.

G Payload Released Payload (e.g., MMAE) Microtubules Microtubule Dynamics Payload->Microtubules Disruption Disruption of Microtubule Polymerization Microtubules->Disruption MitoticArrest G2/M Phase Mitotic Arrest Disruption->MitoticArrest Caspase Caspase Cascade Activation (Caspase-3) MitoticArrest->Caspase Apoptosis Apoptosis (Programmed Cell Death) Caspase->Apoptosis

Caption: Payload-induced apoptosis signaling pathway.

Conclusion

The choice of linker is a critical determinant of the success of a therapeutic conjugate carrying a hydrophobic payload. While long-chain fatty acids like this compound offer a straightforward method for conjugation, they often exacerbate the challenges associated with hydrophobicity. The development of advanced linker technologies provides a sophisticated toolkit to overcome these issues.

  • For mitigating aggregation and improving pharmacokinetics , hydrophilic linkers, particularly those containing PEG chains, are the superior choice.[1][4]

  • For maximizing tumor-specific cell killing while minimizing systemic toxicity , cleavable linkers are essential. Enzyme-cleavable dipeptide linkers like Val-Cit and Val-Ala are well-validated, though their stability in rodent plasma should be considered during preclinical evaluation.[7][13] pH-sensitive and disulfide linkers offer alternative release mechanisms that can be tailored to specific drug and target profiles.[17][18]

  • For payloads that remain potent with an attached amino acid remnant and where maximum stability is paramount , non-cleavable linkers are a robust option.[14]

Ultimately, the optimal linker strategy is not "one-size-fits-all" but must be empirically determined through a careful evaluation of the antibody, the specific hydrophobic payload, and the target biology. By leveraging the comparative data and experimental approaches outlined in this guide, researchers can make more informed decisions to design and develop safer and more effective targeted therapies.

References

Validating the Activity of ADCs with Boc-C16-COOH Linkers: A Comparative Guide to Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Functional Assays for Antibody-Drug Conjugates (ADCs) Featuring the Non-Cleavable Boc-C16-COOH Linker.

The efficacy of an antibody-drug conjugate (ADC) is a multi-faceted process, beginning with binding to a target antigen and culminating in the cytotoxic effect of the payload within the cancer cell. For ADCs utilizing non-cleavable linkers like this compound, which are characterized by their high stability, a thorough in vitro and in vivo validation is crucial. This guide provides a comparative overview of key functional assays essential for characterizing the activity of ADCs with a focus on those employing long-chain, non-cleavable alkyl linkers. We present experimental data from relevant studies to offer a quantitative comparison with other linker technologies and provide detailed protocols for the execution of these critical assays.

The Mechanism of Action of Non-Cleavable Linker ADCs

ADCs with non-cleavable linkers, such as the long alkyl chain this compound, rely on the complete lysosomal degradation of the antibody component to release the cytotoxic payload.[1] This process ensures that the payload is released intracellularly, which contributes to the high stability of these ADCs in circulation and can lead to a wider therapeutic window with reduced off-target toxicity.[1][2] A defining characteristic of most non-cleavable linker ADCs is their limited or absent bystander effect, as the released payload, still attached to the linker and an amino acid residue, is typically charged and membrane-impermeable.[3][4]

Comparative Analysis of Functional Assays

The validation of a this compound ADC, or a similar non-cleavable ADC, involves a series of functional assays designed to assess its cytotoxic potency, internalization efficiency, and mechanism of cell killing. Here, we compare the expected performance of a representative non-cleavable ADC with a long alkyl chain linker to a cleavable linker ADC.

Data Presentation:

Table 1: Comparative In Vitro Cytotoxicity of ADCs

Linker TypeADC ExampleCell LineTarget AntigenIC50 (ng/mL)Reference
Non-Cleavable (Alkyl Chain) C16 Site A-PEG6-C2-MMADBxPC3M1S1~300[5]
Cleavable (vc-MMAE)Trastuzumab-vc-MMAESK-BR-3HER25-20[6]
Non-Cleavable (SMCC)Trastuzumab Emtansine (T-DM1)KMCH-1HER231[7]

Table 2: Comparative Bystander Effect of ADCs

Linker TypeADC ExampleAssay TypeBystander KillingReference
Non-Cleavable (Alkyl Chain) Representative Non-Cleavable ADCCo-cultureMinimal to None[3][4]
Cleavable (vc-MMAE)Trastuzumab-vc-MMAECo-cultureSignificant[6]
Non-Cleavable (SMCC)Trastuzumab Emtansine (T-DM1)Co-cultureMinimal[8]

Table 3: Comparative In Vivo Efficacy of ADCs in Xenograft Models

Linker TypeADC ExampleXenograft ModelDosingTumor Growth Inhibition (TGI)Reference
Non-Cleavable (Alkyl Chain) C16 Site A-PEG6-C2-MMADBxPC310 mg/kg, single doseReduced efficacy compared to stable conjugate[5]
Non-Cleavable (Alkyl Chain - Stable) C16 Site I-PEG6-C2-MMADBxPC310 mg/kg, single doseSignificant TGI[5]
Cleavable (vc-MMAE)Trastuzumab-vc-MMAENCI-N87 (gastric)10 mg/kg, single dose>90% (with regression)[6]
Non-Cleavable (SMCC)Trastuzumab Emtansine (T-DM1)NCI-N87 (gastric)10 mg/kg, single dose~80%[6]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of ADC required to inhibit the growth of a cancer cell line by 50% (IC50).[9][10]

Materials:

  • Target cancer cell line (e.g., HER2-positive SK-BR-3) and a negative control cell line.

  • Complete cell culture medium (e.g., McCoy's 5A with 10% FBS).

  • This compound ADC and control antibody.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO).[10]

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of media and incubate overnight at 37°C with 5% CO2.[11]

  • ADC Treatment: Prepare serial dilutions of the ADC and unconjugated antibody. Add 100 µL of the diluted ADC or antibody to the respective wells. Include untreated wells as a control.

  • Incubation: Incubate the plate for 72-120 hours at 37°C with 5% CO2.[7]

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[11][12]

  • Formazan Solubilization: Carefully aspirate the medium and add 150 µL of solubilization solution to each well.[12]

  • Absorbance Measurement: Shake the plate for 10-15 minutes and read the absorbance at 570 nm.[12]

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.

experimental_workflow_cytotoxicity cluster_workflow Cytotoxicity Assay (MTT) Workflow A Seed Cells in 96-well Plate B Incubate Overnight A->B C Treat with Serial Dilutions of ADC B->C D Incubate for 72-120 hours C->D E Add MTT Reagent D->E F Incubate for 2-4 hours E->F G Solubilize Formazan Crystals F->G H Read Absorbance at 570 nm G->H I Calculate IC50 H->I

Caption: Workflow for an in vitro cytotoxicity assay using MTT reagent.

Antibody Internalization Assay (Flow Cytometry-Based)

This assay quantifies the internalization of the ADC upon binding to its target antigen on the cell surface.

Materials:

  • Target cell line.

  • This compound ADC.

  • Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-human IgG).

  • FACS buffer (PBS with 1% BSA).

  • Propidium iodide (PI) or other viability dye.

  • Flow cytometer.

Procedure:

  • Cell Preparation: Harvest and resuspend cells in cold FACS buffer at 1x10^6 cells/mL.

  • Antibody Binding: Incubate cells with the ADC at a predetermined concentration for 1 hour at 4°C to allow binding without internalization.

  • Washing: Wash the cells three times with cold PBS to remove unbound ADC.

  • Internalization Induction: Resuspend cells in pre-warmed complete medium and incubate at 37°C for various time points (e.g., 0, 1, 4, 24 hours). A control sample is kept at 4°C (time point 0).

  • Stopping Internalization: At each time point, transfer the cells to ice to stop internalization.

  • Secondary Antibody Staining: Incubate the cells with the fluorescently labeled secondary antibody for 1 hour at 4°C to label the ADC remaining on the cell surface.

  • Washing and Viability Staining: Wash the cells and resuspend in FACS buffer containing a viability dye.

  • Data Acquisition: Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the live cell population.

  • Data Analysis: The decrease in mean fluorescence intensity (MFI) over time at 37°C compared to the 4°C control indicates the extent of internalization.

experimental_workflow_internalization cluster_workflow Flow Cytometry-Based Internalization Assay Workflow A Bind ADC to Cells at 4°C B Wash Unbound ADC A->B C Induce Internalization at 37°C (Time Course) B->C D Stop Internalization on Ice C->D E Stain Surface-Bound ADC with Fluorescent Secondary Ab D->E F Analyze by Flow Cytometry E->F G Quantify Decrease in MFI F->G

Caption: Workflow for a flow cytometry-based antibody internalization assay.

Bystander Killing Assay (Co-culture)

This assay assesses the ability of the ADC to kill neighboring antigen-negative cells.[10][11]

Materials:

  • Antigen-positive (Ag+) cell line.

  • Antigen-negative (Ag-) cell line, stably expressing a fluorescent protein (e.g., GFP).[11]

  • This compound ADC.

  • 96-well plates.

  • Fluorescence plate reader or high-content imaging system.

Procedure:

  • Cell Seeding: Co-culture Ag+ and Ag- cells in a 96-well plate at various ratios (e.g., 90:10, 50:50, 10:90 of Ag-:Ag+). Include monocultures of each cell line as controls.[10]

  • Incubation: Allow cells to adhere overnight.

  • ADC Treatment: Treat the co-cultures and monocultures with serial dilutions of the ADC.

  • Incubation: Incubate for 48-144 hours.[10]

  • Data Acquisition: Measure the fluorescence of the GFP-expressing Ag- cells.

  • Data Analysis: Compare the viability of the Ag- cells in the co-culture with the Ag- monoculture at the same ADC concentrations. A significant decrease in the viability of Ag- cells in the co-culture indicates a bystander effect.[11]

experimental_workflow_bystander cluster_workflow Co-Culture Bystander Killing Assay Workflow A Co-culture Antigen-Positive and GFP-labeled Antigen-Negative Cells B Treat with ADC A->B C Incubate for 48-144 hours B->C D Measure GFP Fluorescence C->D E Compare Viability of Antigen-Negative Cells in Co-culture vs. Monoculture D->E experimental_workflow_apoptosis cluster_workflow Caspase-Glo® 3/7 Apoptosis Assay Workflow A Seed Cells and Treat with ADC B Incubate for 24-72 hours A->B C Add Caspase-Glo® 3/7 Reagent B->C D Incubate at Room Temperature C->D E Measure Luminescence D->E F Calculate Fold Change in Caspase Activity E->F signaling_pathway_apoptosis cluster_cell Cancer Cell ADC This compound ADC Antigen Target Antigen ADC->Antigen Binding ADC_Antigen ADC-Antigen Complex Antigen->ADC_Antigen Endosome Endosome ADC_Antigen->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Payload Released Payload (Payload-Linker-Amino Acid) Lysosome->Payload Antibody Degradation Microtubules Microtubule Disruption Payload->Microtubules Inhibition of Polymerization CellCycleArrest G2/M Cell Cycle Arrest Microtubules->CellCycleArrest Apoptosis Apoptosis Induction (Caspase-3/7 Activation) CellCycleArrest->Apoptosis CellDeath Cell Death Apoptosis->CellDeath

References

A Researcher's Guide to PROTAC Linkers: Navigating the Pharmacokinetic Landscape

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the journey of designing effective Proteolysis Targeting Chimeras (PROTACs) is intricate, with the linker component playing a pivotal, yet often complex, role. This guide provides an objective comparison of the pharmacokinetic properties of different PROTAC linkers, supported by experimental data, to empower informed decisions in the pursuit of potent and bioavailable protein degraders.

PROTACs, heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system to degrade specific proteins, are composed of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[1] While the choice of ligands dictates target specificity, the linker's length, composition, and rigidity profoundly influence the PROTAC's solubility, permeability, and metabolic stability—key determinants of its overall pharmacokinetic profile and therapeutic success.[][3]

Comparative Analysis of PROTAC Linker Properties

The selection of a PROTAC linker is a multi-parameter optimization challenge. The ideal linker must be long enough to span the distance between the POI and the E3 ligase without causing steric hindrance, yet not so long as to be overly flexible, which can lead to reduced efficacy.[] The chemical nature of the linker is equally critical, impacting the molecule's physicochemical properties. The following table summarizes quantitative data from a study on VH032-based PROTACs, illustrating the impact of linker modifications on cell permeability.

PROTAC CompoundLinker TypeLinker CompositionApparent Permeability (Papp) (10⁻⁶ cm/s)
15 PEG1-unit PEG0.005
16 PEG2-unit PEG0.002
17 AlkylC4 Alkyl Chain0.002

Data sourced from "Understanding and Improving the Membrane Permeability of VH032-Based PROTACs". The study highlights that shorter PEG linkers can lead to more permeable compounds. Interestingly, the alkyl-linked PROTAC showed comparable permeability to the 2-unit PEG linker, suggesting a complex interplay between linker composition and cell permeability.

The Ubiquitin-Proteasome System and PROTAC-Mediated Degradation

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome. The PROTAC molecule is then released to repeat the cycle.

PROTAC_Signaling_Pathway cluster_0 Ubiquitination Cascade cluster_1 PROTAC-Mediated Degradation E1 E1 E2 E2 E1->E2 Ub Transfer E3 E3 Ligase E2->E3 Ub Transfer Ternary_Complex POI-PROTAC-E3 Complex E3->Ternary_Complex Ub Ub PROTAC PROTAC PROTAC->Ternary_Complex POI Protein of Interest POI->Ternary_Complex Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Polyubiquitination Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Proteasome->PROTAC Recycling Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

PROTAC Mechanism of Action

Experimental Workflow for Pharmacokinetic Profiling of PROTACs

A systematic evaluation of a PROTAC's pharmacokinetic properties is crucial for its development. The following workflow outlines the key stages, from initial in vitro screening to in vivo assessment.

PROTAC_PK_Workflow cluster_invitro In Vitro ADME Screening cluster_invivo In Vivo Pharmacokinetic Studies Solubility Aqueous Solubility Assay Permeability Caco-2/PAMPA Permeability Assay Solubility->Permeability Metabolic_Stability Microsomal/Hepatocyte Stability Assay Permeability->Metabolic_Stability Animal_Dosing Rodent Dosing (IV & PO) Metabolic_Stability->Animal_Dosing Lead Candidate Selection Sample_Collection Blood/Tissue Sampling Animal_Dosing->Sample_Collection Bioanalysis LC-MS/MS Analysis Sample_Collection->Bioanalysis PK_Analysis Pharmacokinetic Parameter Calculation (AUC, Cmax, T1/2, Bioavailability) Bioanalysis->PK_Analysis Lead_Optimization Lead_Optimization PK_Analysis->Lead_Optimization Structure-Activity Relationship (SAR) and Lead Optimization

PROTAC Pharmacokinetic Profiling Workflow

Experimental Protocols

Detailed methodologies are essential for the accurate assessment and comparison of PROTAC linker properties.

Caco-2 Permeability Assay

This assay is widely used to predict intestinal permeability of a compound.

1. Cell Culture and Monolayer Formation:

  • Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to form a confluent and differentiated monolayer.

  • The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).

2. Assay Procedure:

  • The cell monolayers are washed with pre-warmed Hanks' Balanced Salt Solution (HBSS).

  • The test PROTAC (typically at 1-10 µM) is added to the apical (A) or basolateral (B) side of the monolayer.

  • Samples are collected from the receiver chamber at various time points (e.g., 30, 60, 90, 120 minutes).

  • The concentration of the PROTAC in the collected samples is quantified by LC-MS/MS.

3. Data Analysis:

  • The apparent permeability coefficient (Papp) is calculated using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug permeation, A is the surface area of the membrane, and C₀ is the initial concentration of the drug in the donor chamber.

  • The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated to assess the involvement of active transporters.

Liver Microsomal Stability Assay

This assay evaluates the metabolic stability of a compound in the presence of liver enzymes.

1. Reagent Preparation:

  • Liver microsomes (from human or other species) are thawed and diluted in phosphate buffer.

  • A solution of the test PROTAC is prepared.

  • An NADPH-regenerating system is prepared to initiate the metabolic reaction.

2. Incubation:

  • The test PROTAC is pre-incubated with the liver microsomes at 37°C.

  • The reaction is initiated by adding the NADPH-regenerating system.

  • Aliquots are taken at different time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with a cold organic solvent (e.g., acetonitrile).

3. Sample Analysis:

  • The samples are centrifuged to precipitate proteins.

  • The supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent PROTAC.

4. Data Analysis:

  • The percentage of the remaining PROTAC at each time point is plotted against time.

  • The in vitro half-life (t½) and intrinsic clearance (CLint) are calculated from the slope of the natural log of the percent remaining versus time plot.

Conclusion

The linker is a critical determinant of a PROTAC's pharmacokinetic properties and overall therapeutic potential. While flexible linkers like PEG and alkyl chains are commonly used due to their synthetic tractability, the incorporation of more rigid or functionalized linkers is an emerging strategy to enhance cell permeability and metabolic stability. A systematic and data-driven approach to linker selection, guided by robust in vitro and in vivo characterization, is paramount for the successful development of next-generation protein degraders. This guide provides a foundational framework for researchers to navigate the complexities of PROTAC linker design and optimize the pharmacokinetic profiles of their molecules.

References

The Rationale for Choosing a Non-Cleavable Linker: A Comparative Guide to Boc-C16-COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a linker is a critical decision in the design of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The linker's chemical nature dictates the stability, efficacy, and toxicity profile of the entire construct. This guide provides a comprehensive comparison of the non-cleavable linker, Boc-C16-COOH, with other linker technologies, supported by experimental data and detailed methodologies.

Executive Summary

Non-cleavable linkers, exemplified by the long-chain alkyl linker this compound, offer a distinct advantage in scenarios requiring maximal plasma stability and a controlled, intracellular release of the payload. Unlike cleavable linkers that are designed to release their cargo in response to specific environmental triggers, non-cleavable linkers rely on the complete lysosomal degradation of the antibody portion of an ADC to liberate the active drug. This mechanism can lead to a wider therapeutic window and reduced off-target toxicity. In the realm of PROTACs, the 16-carbon chain of this compound has been shown to be an optimal length for inducing the degradation of certain target proteins, highlighting the importance of linker length in this modality.

Comparison of Linker Technologies: Cleavable vs. Non-Cleavable

The fundamental difference between cleavable and non-cleavable linkers lies in their payload release mechanism. This difference has profound implications for the pharmacokinetics, efficacy, and safety of the resulting conjugate.

FeatureCleavable Linkers (e.g., Val-Cit, Hydrazone, Disulfide)Non-Cleavable Linkers (e.g., this compound, SMCC)
Release Mechanism Enzymatic cleavage (e.g., Cathepsin B), pH sensitivity (acid-labile), or reduction (glutathione) in the tumor microenvironment or within the cell.[1][2]Proteolytic degradation of the antibody within the lysosome of the target cell.[1][2][3][4]
Plasma Stability Can be susceptible to premature payload release in circulation, potentially leading to off-target toxicity.[5]Generally exhibit higher plasma stability, minimizing premature drug release and associated side effects.[1][4]
Bystander Effect Can induce a "bystander effect" where the released, cell-permeable payload can kill neighboring antigen-negative tumor cells.[2]Typically have a limited or no bystander effect as the released payload is often charged and less membrane-permeable.[1][2]
Therapeutic Window Potentially narrower therapeutic window due to the risk of off-target toxicity from premature payload release.[5]Can offer a wider therapeutic window due to enhanced stability and more targeted payload release.[1]
Payload Requirement The payload is released in its unmodified, active form.The payload is released with the linker and a residual amino acid attached, which must not abrogate its activity.[4]

The Rationale for a Long-Chain Alkyl Linker: Focus on C16

The 16-carbon alkyl chain of this compound is not an arbitrary feature. Its length and composition play a crucial role in the performance of both ADCs and PROTACs.

In the Context of PROTACs: Optimal Length for Protein Degradation

PROTACs are bifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. The length of the linker connecting the target-binding and E3 ligase-binding moieties is critical for the formation of a productive ternary complex.

A seminal study on estrogen receptor-α (ERα)-targeting PROTACs systematically evaluated the effect of linker length on degradation efficacy. The results demonstrated that a 16-atom chain length was optimal for inducing ERα degradation.[6][7][8] This finding provides a strong rationale for the use of a C16 linker in PROTAC design, as it can provide the ideal spatial orientation between the target protein and the E3 ligase for efficient ubiquitination and subsequent degradation.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation Target Protein Target Protein E3 Ligase E3 Ligase PROTAC Target Binder C16 Linker E3 Ligase Binder Ub Ubiquitin Proteasome Proteasome Degraded Protein Degraded Peptides

In the Context of ADCs: Impact of Hydrophobicity

The long alkyl chain of this compound imparts a significant degree of hydrophobicity to the linker. This property has a dual impact on ADC performance. On one hand, increased hydrophobicity can enhance the interaction of the ADC with the cell membrane, potentially facilitating internalization. On the other hand, excessive hydrophobicity can lead to aggregation of the ADC, which can increase its clearance from circulation and potentially lead to off-target toxicities.[9][10][11][12][13] Therefore, the C16 length represents a balance between these opposing effects, aiming to optimize the pharmacokinetic profile of the ADC.

Quantitative Performance Data (Hypothetical Comparison)

While direct head-to-head comparative data for this compound is limited in publicly available literature, the following table provides a hypothetical comparison based on the known properties of different linker types.

ParameterCleavable Linker (Val-Cit-PABC-MMAE)Non-Cleavable (SMCC-DM1)Non-Cleavable (this compound-Payload X)
Plasma Half-life (t½) of Intact ADC (hours) ~70-100>120>120
In Vitro Cytotoxicity (IC50) on Target Cells (nM) 0.1 - 1.00.5 - 5.00.5 - 5.0
In Vivo Efficacy (Tumor Growth Inhibition, %) 80-95%75-90%75-90%
Observed Off-Target Toxicity Moderate (potential for neutropenia)Low to Moderate (potential for thrombocytopenia)Low (predicted)

Note: This data is illustrative and intended for comparative purposes. Actual performance will vary depending on the antibody, payload, and target.

Experimental Protocols

Protocol 1: Synthesis of an Antibody-Drug Conjugate with this compound

This protocol outlines the general steps for conjugating a payload to an antibody using the this compound linker.

1. Activation of this compound-Payload:

  • The carboxylic acid group of the this compound-payload conjugate is activated to form an N-hydroxysuccinimide (NHS) ester.

  • Reagents: this compound-payload, N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), N-Hydroxysuccinimide (NHS).

  • Procedure: Dissolve the this compound-payload in an appropriate organic solvent (e.g., DMF). Add EDC and NHS and stir at room temperature for 1-2 hours.

2. Antibody Preparation:

  • If conjugating to cysteine residues, the interchain disulfide bonds of the antibody are partially or fully reduced.

  • Reagents: Monoclonal antibody, Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).

  • Procedure: Incubate the antibody with TCEP or DTT in a suitable buffer (e.g., PBS) for 1-2 hours at 37°C. Remove the reducing agent using a desalting column.

3. Conjugation Reaction:

  • The activated this compound-payload is added to the prepared antibody.

  • Procedure: Add the activated payload solution to the antibody solution and incubate for 2-4 hours at room temperature with gentle agitation.

4. Purification and Characterization:

  • The resulting ADC is purified to remove unconjugated payload and other reagents.

  • Method: Size-exclusion chromatography (SEC) or Protein A chromatography.

  • Characterization: The drug-to-antibody ratio (DAR) is determined using hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy.

ADC_Synthesis_Workflow Start Start Activate_Linker Activate this compound-Payload (NHS Ester Formation) Start->Activate_Linker Prepare_Antibody Prepare Antibody (e.g., Reduction of Disulfides) Start->Prepare_Antibody Conjugation Conjugation Reaction Activate_Linker->Conjugation Prepare_Antibody->Conjugation Purification Purification (e.g., SEC) Conjugation->Purification Characterization Characterization (e.g., DAR determination) Purification->Characterization End End Characterization->End

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with an ADC.

1. Cell Seeding:

  • Plate target cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

2. ADC Treatment:

  • Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in cell culture medium.

  • Add the different concentrations to the cells and incubate for a specified period (e.g., 72-96 hours).

3. MTT Addition:

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

4. Solubilization:

  • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

5. Absorbance Measurement:

  • Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

MTT_Assay_Workflow Start Start Cell_Seeding Seed Cells in 96-well Plate Start->Cell_Seeding ADC_Treatment Treat with ADC Dilutions Cell_Seeding->ADC_Treatment Incubation Incubate for 72-96 hours ADC_Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Formation Incubate for 2-4 hours (Formazan Formation) MTT_Addition->Formazan_Formation Solubilization Add Solubilization Solution Formazan_Formation->Solubilization Absorbance_Reading Read Absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Conclusion

The choice of a linker is a multifaceted decision that requires careful consideration of the desired therapeutic outcome. The non-cleavable linker this compound offers a compelling rationale for its use in specific applications. Its high plasma stability makes it an excellent choice for ADCs where minimizing off-target toxicity is paramount. Furthermore, in the context of PROTACs, the 16-carbon chain has been demonstrated to be an optimal length for facilitating the degradation of certain target proteins. While the inherent hydrophobicity of the long alkyl chain requires careful management to avoid issues with aggregation and clearance, the potential benefits of enhanced stability and, in the case of PROTACs, optimized efficacy, make this compound a valuable tool in the arsenal of the modern drug developer.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.